Product packaging for Cyclohexanecarboxylic acid(Cat. No.:CAS No. 98-89-5)

Cyclohexanecarboxylic acid

Cat. No.: B165962
CAS No.: 98-89-5
M. Wt: 128.17 g/mol
InChI Key: NZNMSOFKMUBTKW-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid is a monocarboxylic acid that consists of cyclohexane substituted by a carboxy group. It is a conjugate acid of a cyclohexanecarboxylate.
This compound has been reported in Alicyclobacillus acidocaldarius and Streptomyces collinus with data available.
RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B165962 Cyclohexanecarboxylic acid CAS No. 98-89-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexanecarboxylic acid
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InChI

InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9)
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InChI Key

NZNMSOFKMUBTKW-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)C(=O)O
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Molecular Formula

C7H12O2
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DSSTOX Substance ID

DTXSID8059180
Record name Cyclohexanecarboxylic acid
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Molecular Weight

128.17 g/mol
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Physical Description

Odorless solid or liquid with a valerian odor; mp = 29 deg C; [Merck Index] White crystalline solid; mp = 29-31 deg C; [Sigma-Aldrich MSDS], Solid, White solid; rum, raisins, fruity, fatty sweet odour
Record name Cyclohexanecarboxylic acid
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Boiling Point

232.00 to 233.00 °C. @ 760.00 mm Hg
Record name Cyclohexanecarboxylic acid
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Solubility

4.6 mg/mL at 25 °C, Slightly soluble in water; miscible in fat, Miscible at room temperature (in ethanol)
Record name Cyclohexanecarboxylic acid
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Density

1.029-1.037
Record name Cyclohexanecarboxylic acid
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Vapor Pressure

0.03 [mmHg]
Record name Cyclohexanecarboxylic acid
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CAS No.

98-89-5, 50825-29-1
Record name Cyclohexanecarboxylic acid
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Record name CYCLOHEXANECARBOXYLIC ACID
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Record name CYCLOHEXANECARBOXYLIC ACID
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Melting Point

31 - 32 °C
Record name Cyclohexanecarboxylic acid
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Significance and Research Context of Cyclohexanecarboxylic Acid

Cyclohexanecarboxylic acid and its derivatives are subjects of extensive research due to their broad applicability across various scientific fields. In the pharmaceutical industry, it serves as a crucial intermediate in the synthesis of numerous drugs. github.comgithub.com For instance, its derivative, tranexamic acid, is an antifibrinolytic agent used to control bleeding. nih.gov The compound is also integral to the agrochemical sector for the formulation of various agricultural chemicals.

In the realm of materials science, derivatives of this compound are utilized as plasticizers in polymers, enhancing their flexibility and durability. The compound's unique structure also makes it a valuable building block in organic synthesis, enabling the creation of complex molecules. chemimpex.com Its applications extend to the production of fragrances, dyes, and lubricants. github.com

Recent research has also explored its role in the development of metal-organic frameworks (MOFs) for gas storage and as a catalyst in various chemical reactions. Furthermore, studies have investigated its biodegradation, which is relevant to environmental science. ebi.ac.uk

Advanced Synthetic Methodologies for Cyclohexanecarboxylic Acid and Its Derivatives

General Synthesis Strategies for Cyclohexanecarboxylic Acid

Several versatile methods have been established for the synthesis of this compound, ranging from the oxidation of saturated and unsaturated precursors to the catalytic hydrogenation of aromatic systems.

Oxidation of Cyclohexene (B86901) or Cyclohexane (B81311)

The synthesis of this compound can be achieved through the oxidation of either cyclohexane or cyclohexene. The oxidation of cyclohexane is typically a multi-step process. First, cyclohexane is partially oxidized to cyclohexanol (B46403) using an oxidizing agent like potassium permanganate (B83412) (KMnO4) in a non-aqueous solvent such as tert-butyl alcohol. askfilo.com The resulting cyclohexanol is then further oxidized to cyclohexanone (B45756) using reagents like pyridinium (B92312) chlorochromate (PCC) or sodium dichromate (Na2Cr2O7) under anhydrous conditions. askfilo.com In the final step, the cyclohexanone undergoes oxidative carboxylation with strong oxidizing agents like KMnO4 or potassium dichromate (K2Cr2O7) in a solvent like dimethyl sulfoxide (B87167) (DMSO), followed by an acidic workup to yield this compound. askfilo.com

Alternatively, cyclohexene can serve as a starting material. The controlled oxidation of cyclohexene can yield various products, and specific conditions can lead to the formation of this compound. For instance, the reduction of cyclohex-2-ene-1-carboxylic acid, which can be prepared through various routes, using hydrogen gas with a palladium catalyst yields this compound. Oxidative decarboxylation of this compound itself, using an oxygen-containing gas in the presence of metal-salt catalysts, can produce cyclohexanone and cyclohexene. researchgate.netgoogle.com.pg

Starting MaterialKey Reagents/StepsProductReference
Cyclohexane1. KMnO4, t-BuOH; 2. PCC or Na2Cr2O7; 3. KMnO4, DMSOThis compound askfilo.com
CyclohexeneOxidation (e.g., with KMnO4 or CrO3)Cyclohexane-1,2-dicarboxylic acid
Cyclohex-2-ene-1-carboxylic acidH2, Pd catalystThis compound

Hydrogenation of Benzenecarboxylic Acids

A primary industrial route for producing this compound and its derivatives is the catalytic hydrogenation of benzenecarboxylic acids. wikipedia.org This method involves the reduction of the aromatic ring while preserving the carboxylic acid functionality. Benzoic acid is commonly hydrogenated to this compound in the presence of a selective hydrogenation catalyst. wikipedia.org

Palladium on carbon (Pd/C) is a standard catalyst for this transformation, often conducted at elevated temperatures and pressures (e.g., 150°C and 100 atm H2). taylorandfrancis.com The process can be optimized by using specific solvents. For example, tertiary cyclic amides like N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP) have been shown to be effective solvents for the hydrogenation of terephthalic acid (TPA) to 1,4-cyclohexanedicarboxylic acid (CHDA), an important derivative. google.compatsnap.com The choice of catalyst and solvent can influence conversion rates and the isomeric ratio (cis/trans) of the final product. patsnap.com A patent describes a method where a benzenecarboxylic acid is hydrogenated in the presence of a catalyst and a base under pressures of 0.7-4 MPa. weblio.jp

Starting MaterialCatalyst/Solvent SystemConditionsProductReference
Benzoic Acid5% Palladium on Carbon150°C, 100 atm H2This compound taylorandfrancis.com
Terephthalic Acid (TPA)Ruthenium on Carbon / N-Methyl-2-pyrrolidone (NMP)-1,4-Cyclohexanedicarboxylic acid (CHDA) patsnap.com
Terephthalic Acid (TPA)Ruthenium on Carbon / N-Ethyl-2-pyrrolidone (NEP)-1,4-Cyclohexanedicarboxylic acid (CHDA) patsnap.com
Benzenecarboxylic AcidHydrogenation catalyst and a base0.7-4 MPaThis compound weblio.jp

Grignard Reagent-Mediated Synthesis of Carboxylic Acids

The Grignard synthesis provides a classic and reliable method for preparing carboxylic acids, including this compound. The process begins with the preparation of a Grignard reagent from a suitable haloalkane. libretexts.org For the synthesis of this compound, bromocyclohexane (B57405) is typically reacted with magnesium metal in an ether solvent to form cyclohexylmagnesium bromide. vaia.comyoutube.com

This highly nucleophilic Grignard reagent is then reacted with carbon dioxide (CO2), which acts as an electrophile. youtube.com The addition of the cyclohexyl group to the carbon dioxide forms a magnesium salt of the carboxylate (a halomagnesium carboxylate). libretexts.org The final step involves the hydrolysis of this intermediate with a strong aqueous acid, which protonates the carboxylate to yield the final this compound. libretexts.orgvaia.com

General Reaction Scheme:

Formation of Grignard Reagent: Cyclohexyl-Br + Mg → Cyclohexyl-MgBr

Carboxylation: Cyclohexyl-MgBr + CO2 → Cyclohexyl-COOMgBr

Hydrolysis: Cyclohexyl-COOMgBr + H3O+ → this compound + Mg(OH)Br

Malonic Ester Synthesis for α-Substituted Cyclohexanecarboxylic Acids

The malonic ester synthesis is a powerful and versatile method for preparing α-substituted carboxylic acids. youtube.comchadsprep.com This multi-step procedure allows for the formation of a new carbon-carbon bond at the α-position of an acetic acid derivative. libretexts.org

The synthesis sequence involves the following key steps: libretexts.orgmasterorganicchemistry.com

Deprotonation: A malonic ester, such as diethyl malonate, is treated with a base (e.g., sodium ethoxide) to remove an acidic α-hydrogen, forming a resonance-stabilized enolate.

Alkylation: The enolate acts as a nucleophile and is alkylated via an SN2 reaction with an alkyl halide. To synthesize a this compound derivative, a cyclohexyl halide would be used.

Hydrolysis and Decarboxylation: The resulting alkylated malonic ester is then subjected to acidic hydrolysis, which converts the two ester groups into carboxylic acid groups, forming a substituted malonic acid. Upon heating, this β-dicarboxylic acid readily undergoes decarboxylation (loss of CO2) to yield the final α-substituted carboxylic acid.

This method is particularly useful for creating carboxylic acids with a specific alkyl group attached to the carbon adjacent to the carboxyl group. youtube.com A patent describes a variation for preparing 4-substituted-4-cyanocyclohexane carboxylates by reacting an α,α-bis(2-haloethyl)-4-benzeneacetonitrile with a dialkyl malonate, followed by decarboxylation. google.com

Hydrocarboxylation of Cyclohexane

Direct hydrocarboxylation of alkanes represents a highly efficient, atom-economical approach to carboxylic acids. Recent advancements have enabled the hydrocarboxylation of cyclohexane to this compound under relatively mild conditions. taylorandfrancis.com This one-pot conversion typically uses carbon monoxide (CO) as the carboxylating agent. researchgate.net

One effective catalytic system involves a Cu(II)-based coordination polymer used in conjunction with an ionic liquid, such as [BMPyr][NTf2] (1-butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide), in an aqueous medium. taylorandfrancis.comrsc.org This system has been shown to produce this compound with high selectivity and a yield of 35.9% under mild conditions, using only a small amount of the catalyst (0.8 mol%). taylorandfrancis.com Another approach uses gold nanoparticles on a carbon support as a catalyst, with peroxodisulfate as an oxidant, achieving yields up to 55%. researchgate.net These methods provide a direct route from the basic hydrocarbon to the carboxylic acid, avoiding the multiple steps required in traditional oxidation pathways. researchgate.netresearchgate.net

Catalyst SystemOxidant/MediumYieldReference
Cu(II) coordination polymerCO, water, [BMPyr][NTf2] ionic liquid35.9% taylorandfrancis.comrsc.org
Gold nanoparticles on carbonCO, water, peroxodisulfate, acetonitrile (B52724)up to 55% researchgate.net
Metal-free systemCO, water, peroxodisulfate72% researchgate.net

Diastereoselective Synthesis of this compound Derivatives

Controlling the stereochemistry in substituted cyclohexanes is a significant challenge in organic synthesis. Diastereoselective methods aim to produce a specific stereoisomer of a molecule with multiple chiral centers. Several strategies have been developed for the diastereoselective synthesis of this compound derivatives.

One notable method involves the use of an iron tricarbonyl complex to mediate the synthesis of trisubstituted this compound derivatives with high diastereoselectivity. acs.orgscilit.comacs.org Another advanced technique is the palladium-catalyzed cyclization of propargylic acetates with 2-oxocyclohex-3-enecarboxylates. This reaction constructs substituted 7-methylenebicyclo[3.2.1]oct-3-en-2-one structures in a highly diastereoselective manner, which can serve as precursors to complex this compound derivatives. nih.gov

Furthermore, palladium-catalyzed β-methylene C-H arylation of N-quinolyl cycloalkylcarboxamides has been reported. This method allows for the monofunctionalization of symmetrical cycloalkylcarboxamides with excellent diastereoselectivity, enabling the rapid synthesis of complex carbocyclic products from simple starting materials. researchgate.net These methods are crucial for synthesizing structurally complex molecules, such as natural products and pharmaceuticals, where specific stereochemistry is essential for biological activity.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of this compound and its esters to minimize environmental impact. These approaches focus on the use of renewable resources, safer solvents, and energy-efficient reaction conditions.

Catalysis with Sulfonated Starbons in Esterification

Sulfonated carbon-based catalysts represent a green alternative to traditional homogeneous acid catalysts like sulfuric acid for esterification reactions. These solid acid catalysts are easily separable from the reaction mixture, allowing for reusability and reducing waste. nih.gov

A study on the esterification of this compound with ethanol (B145695) demonstrated the effectiveness of a sulfonated carbonaceous material derived from lignosulfonate, a byproduct of the paper industry. nih.gov This catalyst, possessing a sulfonic acid group density of 1.24 mmol/g, showed catalytic activity comparable to the commercial resin Amberlyst-15. nih.gov The reaction conditions and yield are summarized in the table below.

Table 1: Esterification of this compound using a Sulfonated Carbonaceous Catalyst nih.gov

Reactant 1Reactant 2CatalystCatalyst AmountReaction TimeTemperatureProduct
This compoundAnhydrous ethanolSulfonated carbonaceous material300 mg23 h0 °CEthyl cyclohexanecarboxylate (B1212342)

Furthermore, research into the green synthesis of liquid crystals has utilized sulfonated Starbons, which are mesoporous carbonaceous materials derived from polysaccharides. whiterose.ac.uk These catalysts were found to be effective in the esterification of 4-pentyl-cyclohexanecarboxylic acid, demonstrating selectivity for the cis-isomer. whiterose.ac.uk This highlights the potential of tailored solid acid catalysts for specific stereochemical outcomes in the synthesis of this compound derivatives.

Utilization of Green Solvents (e.g., Cyclopentylmethyl Ether, CPME)

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Cyclopentylmethyl ether (CPME) has emerged as a promising green solvent alternative to conventional ether solvents like tetrahydrofuran (B95107) (THF) and dioxane. wikipedia.orgzeon.co.jp CPME is hydrophobic, has a high boiling point (106 °C), and exhibits low peroxide formation, making it a safer and more sustainable option. wikipedia.orgzeon.co.jp Its stability under both acidic and basic conditions, along with its ability to form a water azeotrope, makes it particularly suitable for processes like esterification. wikipedia.org

In the context of this compound derivatives, CPME has been successfully employed as a solvent in the synthesis of trans-4-n-alkyl-cyclohexane carboxylic acid 4-cyanophenol esters, which are liquid crystals. whiterose.ac.uk The use of CPME in this synthesis, combined with other green techniques, underscores its potential to replace less environmentally friendly solvents in the production of these valuable compounds. whiterose.ac.uk The properties of CPME make it an excellent choice for various organic reactions, including Grignard reactions, Suzuki couplings, and reductions, further expanding its applicability in multi-step syntheses involving this compound derivatives. zeon.co.jp

Microwave-Assisted Synthesis in Green Chemistry

Microwave-assisted synthesis is a green chemistry technique that can significantly reduce reaction times, increase yields, and enhance selectivity by providing rapid and uniform heating. oatext.com This technology has been applied to the synthesis of derivatives of this compound.

For instance, the synthesis of certain isoxazolidine (B1194047) derivatives of this compound has been achieved using microwave-assisted 1,3-dipolar cycloadditions. researchgate.net This method offers a faster and more efficient route compared to conventional heating. researchgate.net Additionally, a study on the synthesis of liquid crystal precursors, specifically trans-4-n-alkyl-cyclohexane carboxylic acid 4-cyanophenol esters, utilized microwave irradiation in conjunction with the green solvent CPME. whiterose.ac.uk This combination of green technologies demonstrates a synergistic approach to sustainable chemical synthesis. Research has also indicated that microwave-assisted synthesis can reduce reaction times for compounds like 4-(4-chlorophenyl)-1-cyclohexanecarboxylic acid from 24 hours to just 2 hours, while improving selectivity under controlled temperatures of 120–150°C.

Synthesis of Specific this compound Derivatives

The versatility of the this compound scaffold allows for the synthesis of a wide range of derivatives with specific functionalities and applications.

Synthesis of 1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid

1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid is a valuable intermediate in the preparation of pharmaceutically active compounds. researchgate.net Its synthesis can be achieved through various routes. One patented method involves the preparation of its corresponding acid chloride, which is a key intermediate. oatext.com

A detailed procedure describes the reaction of a mixture of 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid and this compound with thionyl chloride in the presence of a catalytic amount of tributylamine. oatext.com The reaction is warmed to 50°C, and thionyl chloride is added, leading to a vigorous evolution of gas. oatext.com After a short period at 53-55°C, the reaction reaches completion, yielding the desired 1-(2-ethyl-butyl)-cyclohexanecarbonyl chloride with high purity after removal of volatile components. oatext.com

Table 2: Synthesis of 1-(2-Ethyl-butyl)-cyclohexanecarbonyl chloride oatext.com

Starting MaterialReagent 1Reagent 2TemperatureReaction TimeProduct
1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid and this compound mixThionyl chlorideTributylamine53-55°C15 minutes1-(2-Ethyl-butyl)-cyclohexanecarbonyl chloride

Synthesis of 4-(Aminomethyl)this compound (Tranexamic Acid)

Tranexamic acid, chemically known as trans-4-(aminomethyl)this compound, is an important pharmaceutical agent. asianpubs.org Several synthetic routes have been developed for its production, often focusing on achieving the desired trans-isomer with high purity.

One common approach begins with 4-methylbenzonitrile. The methyl group is oxidized to a carboxylic acid, forming the mononitrile of terephthalic acid. whiterose.ac.uk The cyano group is then reduced to an aminomethyl group using a Raney nickel catalyst. whiterose.ac.uk Subsequently, the benzene (B151609) ring of the resulting 4-aminomethylbenzoic acid is hydrogenated to a cyclohexane ring using a platinum catalyst. whiterose.ac.uk This hydrogenation produces a mixture of cis and trans isomers, from which the desired trans-isomer is isolated by crystallization of its sodium salts. whiterose.ac.uk

Another synthetic process starts from ethyl 4-oxocyclohexane-1-carboxylate. ajgreenchem.com This starting material is converted to its cyanohydrin, which is then dehydrated and saponified to 4-cyano-cyclohex-3-ene-1-carboxylic acid. ajgreenchem.com A subsequent reductive amination with Raney nickel yields a mixture of saturated and unsaturated amino acids. ajgreenchem.com This mixture is then subjected to catalytic hydrogenation over palladium on carbon (Pd-C) to produce an isomeric mixture of 4-aminomethylcyclohexane-1-carboxylic acids, from which pure tranexamic acid is obtained by recrystallization. ajgreenchem.com

A scalable, five-step synthesis has been developed starting from a cis/trans mixture of dimethyl 1,4-cyclohexanedicarboxylate. sci-hub.se A key step in this process is the isomerization of the mixture to the pure trans-diester. sci-hub.se This is followed by a series of reactions including amidation, nitrile formation, and finally, nitrile reduction using Raney nickel and barium hydroxide (B78521) to yield tranexamic acid with a purity of over 99.5%. sci-hub.se

Table 3: Comparison of Synthetic Routes to Tranexamic Acid

Starting MaterialKey IntermediatesKey ReactionsFinal Isolation MethodReference
4-MethylbenzonitrileMononitrile of terephthalic acid, 4-Aminomethylbenzoic acidOxidation, Catalytic reduction of nitrile, Catalytic hydrogenation of benzene ringCrystallization whiterose.ac.uk
Ethyl 4-oxocyclohexane-1-carboxylateEthyl 4-cyanocyclohex-3-ene-1-carboxylate, 4-Cyano-cyclohex-3-ene-1-carboxylic acidCyanohydrin formation, Dehydration, Saponification, Reductive amination, Catalytic hydrogenationRecrystallization ajgreenchem.com
Dimethyl 1,4-cyclohexanedicarboxylate (mixture)trans-Dimethyl 1,4-cyclohexanedicarboxylate, trans-4-Cyanocyclohexane-1-carboxylic acidIsomerization, Amidation, Nitrile formation, Nitrile reductionResin purification sci-hub.se

Synthesis of this compound-Based Esters (e.g., Methoxypolyethylene Glycols, Polyethylene (B3416737) Glycol Ester)

The synthesis of novel, eco-friendly plasticizers derived from this compound has garnered significant attention as a sustainable alternative to traditional phthalate-based plasticizers. researchgate.net One prominent strategy involves the esterification of this compound with polyethylene glycols (PEGs) and their monofunctional derivatives, methoxypolyethylene glycols (MPEGs).

The general synthetic approach involves a direct esterification reaction. In a typical procedure, this compound is reacted with either MPEG or PEG of varying molecular weights (e.g., 200 and 400 g/mol ) in the presence of an acid catalyst. researchgate.net The successful synthesis and precise structure of the resulting esters, such as this compound-based methoxypolyethylene glycols (H-MPEG) and this compound-based polyethylene glycols (H-PEG), are confirmed using analytical techniques like Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (¹H NMR) spectroscopy. researchgate.net

These novel esters have demonstrated promising properties as plasticizers for poly(vinyl chloride) (PVC). researchgate.netdntb.gov.ua Thermogravimetric analysis (TGA) has revealed that both H-MPEG and H-PEG exhibit superior thermal stability compared to the widely used plasticizer dioctyl phthalate (B1215562) (DOP). researchgate.net This enhanced thermal performance is a critical attribute for industrial applications where materials are subjected to high temperatures during processing and use.

The development of such bio-based plasticizers is part of a broader effort to create safer and more environmentally friendly PVC formulations. acs.org Research has also explored the use of other renewable resources, such as tung oil and waste fatty acids, to synthesize effective plasticizers. researchgate.netacs.orgresearchgate.net

Table 1: Synthesized this compound-Based Esters and Their Properties

Compound NameAbbreviationReactantsKey Property
This compound-based methoxypolyethylene glycol 200H-MPEG200This compound, MPEG 200Improved thermal stability vs. DOP
This compound-based methoxypolyethylene glycol 400H-MPEG400This compound, MPEG 400Improved thermal stability vs. DOP
This compound-based polyethylene glycol 200H-PEG200This compound, PEG 200Improved thermal stability vs. DOP
This compound-based polyethylene glycol 400H-PEG400This compound, PEG 400Improved thermal stability vs. DOP

Data sourced from: researchgate.net

Synthesis of Acylamidrazone Derivatives Containing this compound Moiety

Acylamidrazone derivatives incorporating a this compound moiety represent a class of compounds with demonstrated biological activities. mdpi.com The synthesis of these derivatives is typically achieved through the reaction of N³-substituted amidrazones with a suitable acylating agent. mdpi.com

For instance, a series of novel acyl derivatives can be synthesized by reacting N³-substituted amidrazones with 3,4,5,6-tetrahydrophthalic anhydride (B1165640) in an anhydrous diethyl ether solvent. mdpi.com This method has proven to be highly efficient, with most reactions proceeding in very high yields, often exceeding 90%. mdpi.com However, the nature of the substituents on the amidrazone can influence the reaction efficiency. For example, the presence of a 4-nitrophenyl substituent at the R² position has been observed to hinder the reaction. mdpi.com

It is noteworthy that in some previously described reactions, attempts to synthesize acyclic compounds with a 4-methylphenyl substituent at the R² position were unsuccessful. mdpi.com This was attributed to the propensity of these specific intermediates to undergo cyclization, leading to the formation of 1,2,4-triazole (B32235) derivatives instead of the desired acylamidrazone. mdpi.com

The synthesis of these compounds is often a part of broader research efforts to explore their potential pharmacological applications, such as antinociceptive and anti-inflammatory effects. mdpi.com The this compound moiety is a key structural feature in these molecules. mdpi.com

Table 2: Synthesis of Acylamidrazone Derivatives

Reactant 1Reactant 2SolventProduct ClassNoted Observation
N³-substituted amidrazones3,4,5,6-Tetrahydrophthalic anhydrideAnhydrous diethyl etherAcylamidrazone derivativesHigh yields (>90%); 4-nitrophenyl substituent can hinder the reaction.

Data sourced from: mdpi.com

Biosynthesis of this compound Moiety in Natural Products (e.g., Ansatrienin A)

The this compound moiety is a crucial component of several complex natural products, including the antifungal antibiotic ansatrienin A (also known as mycotrienin), which is produced by Streptomyces collinus. acs.orgnih.govmedchemexpress.com The biosynthesis of this moiety is a fascinating enzymatic process that starts from shikimic acid. nih.gov

A key enzyme involved in this pathway is 1-cyclohexenylcarbonyl CoA reductase, encoded by the chcA gene. nih.gov This enzyme is essential for the formation of the this compound moiety from shikimic acid. nih.gov The biosynthetic gene cluster for ansatrienin A in S. collinus contains the chcA gene, along with a polyketide synthase (PKS) and a peptide synthetase. nih.gov The PKS is responsible for assembling the polyketide backbone of the molecule, while the peptide synthetase is involved in incorporating the N-cyclohexanecarbonyl-d-alanine side chain. nih.gov

Further research into this biosynthetic pathway has identified a novel Δ³,Δ²-enoyl-CoA isomerase that plays a role in the formation of the this compound-derived moiety of ansatrienin A. sigmaaldrich.com The entire process involves a series of enzymatic reactions that convert a precursor derived from the shikimate pathway into the final this compound unit, which is then incorporated into the growing ansatrienin A molecule. acs.orgacs.org

Understanding the biosynthesis of the this compound moiety in natural products like ansatrienin A is not only of fundamental scientific interest but also opens up possibilities for synthetic biology approaches to produce novel antibiotics and other valuable compounds.

Table 3: Key Components in the Biosynthesis of the this compound Moiety of Ansatrienin A

ComponentFunctionSource Organism
Shikimic acidPrecursorStreptomyces collinus
chcA geneEncodes 1-cyclohexenylcarbonyl CoA reductaseStreptomyces collinus
1-Cyclohexenylcarbonyl CoA reductaseEssential enzyme in the biosynthetic pathwayStreptomyces collinus
Δ³,Δ²-enoyl-CoA isomeraseInvolved in the formation of the moietyStreptomyces collinus

Data sourced from: nih.govsigmaaldrich.com

Esterification Reactions of Cyclohexanecarboxylic Acids

Esterification is a key reaction for modifying this compound, often employed to reduce the acidity of petroleum feedstocks where it is present as a naphthenic acid. tandfonline.comtandfonline.com This process involves reacting the acid with an alcohol, typically in the presence of a catalyst, to form an ester and water. The reaction with diazodiphenylmethane (B31153) in various alcohol solvents such as methanol (B129727), ethanol, or t-pentyl alcohol has been studied to understand the kinetics and conformational effects on reactivity. rsc.org

The reaction between this compound and ethylene (B1197577) glycol is a well-studied example. tandfonline.comtandfonline.comcambridge.org This reaction is significant for the removal of naphthenic acids from crude oil. cambridge.org The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water to form the ester.

Kinetic Studies of Esterification Reactions

Kinetic studies provide insight into the rate and mechanism of esterification. The esterification of this compound with ethylene glycol has been shown to follow second-order reaction kinetics, both with and without a catalyst. tandfonline.comtandfonline.com This indicates that the reaction rate is dependent on the concentration of both the carboxylic acid and the alcohol.

In studies without a catalyst, the reaction rate constant increases with temperature. The activation energy for the uncatalyzed esterification with ethylene glycol in diesel oil has been determined, providing a quantitative measure of the energy barrier for the reaction. tandfonline.comtandfonline.com Similarly, the kinetics of esterification with methanol have been investigated, also demonstrating second-order kinetics. acs.org The rate coefficients for the esterification with diazodiphenylmethane have been measured in different alcohol solvents, showing that reactivity is influenced by the solvent, with the order being Methanol > Ethanol > t-Pentyl alcohol. rsc.org

Catalytic Esterification (e.g., using ZnAl-HTlc)

The primary role of the catalyst is to lower the activation energy of the reaction, thereby increasing the reaction rate at a given temperature. tandfonline.comtandfonline.com For the esterification with ethylene glycol, the ZnAl-HTlc catalyst demonstrably reduces the activation energy compared to the uncatalyzed process. tandfonline.comtandfonline.com Other catalysts, such as tungstophosphoric acid-intercalated hydrotalcites, have also been shown to be active for this transformation, with kinetics following a first-order reaction. cambridge.org

Table 1: Kinetic Parameters for the Esterification of this compound with Ethylene Glycol

Condition Reaction Order Activation Energy (Ea) Frequency Factor (k₀) Source
Without Catalyst Second 80.9 kJ/mol 2.05 x 10⁵ L/(mol·min) tandfonline.com
With ZnAl-HTlc Catalyst Second 54.3 kJ/mol 1.11 x 10³ L/(mol·min) tandfonline.com
With Mg₂Al-PW-1 Catalyst First 26.25 kJ/mol Not Reported cambridge.org

Amidation Reactions of Cyclohexanecarboxylic Acids

Amidation involves the reaction of this compound with an amine to form a carboxamide. This conversion typically requires activation of the carboxylic acid or the use of coupling agents, as direct reaction requires high temperatures. The resulting amide, if the amine is attached to the cyclohexane ring, is named by replacing the "carboxylic acid" suffix with "carboxamide," yielding cyclohexanecarboxamide. jove.com

Direct condensation of this compound with benzylamine (B48309) can be achieved using boric acid-derived catalysts, although yields can be modest for sterically demanding substrates. dur.ac.uk For instance, the reaction of this compound and benzylamine in the presence of a specific boronic acid catalyst yielded 62% of the corresponding amide, whereas using boric acid itself only gave a 2% yield. dur.ac.uk The synthesis of specific amides, such as (1S,2R)-2-(benzamido) this compound, is important in fields like optical resolution. jst.go.jp

Reduction of this compound to Corresponding Alcohols

The reduction of the carboxyl group of this compound yields the corresponding primary alcohol, cyclohexanemethanol. This transformation requires strong reducing agents due to the low reactivity of carboxylic acids toward reduction. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, typically followed by an aqueous workup to neutralize the reaction mixture and isolate the alcohol product. askfilo.com

Alternative laboratory-scale methods have also been developed. One such method uses potassium borohydride (B1222165) (KBH₄) in combination with anhydrous zinc chloride (ZnCl₂). While effective, this method can be less suitable for large-scale production compared to catalytic hydrogenation.

Decarboxylation Pathways of this compound

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide (CO₂). The photochemical decarboxylation of this compound can be achieved using a photooxidant system, which proceeds through a free radical mechanism. nih.gov Studies using transient absorption spectroscopy have identified a reactive carboxyl radical as a key intermediate in this process, with a measured lifetime of approximately 520 nanoseconds. nih.gov

Oxidative decarboxylation can also be induced under different conditions. When this compound is heated with an oxygen-containing gas and steam in the presence of metal-salt catalysts at around 200°C, it can be converted into a mixture of cyclohexanone and cyclohexene. researchgate.net In the presence of a cupric salt catalyst, the oxidative attack occurs at both the tertiary and adjacent secondary carbon atoms. researchgate.net More advanced catalytic systems involving palladium can facilitate a tandem dehydrogenation-olefination-decarboxylation-aromatization sequence, converting this compound into olefinated arenes. chemrxiv.orgresearchgate.net

Reactions with Oleum (B3057394) for Caprolactam Preparation

This compound is a key intermediate in the Snia Viscosa process for producing ε-caprolactam, the monomer for Nylon 6. lookchem.com In this process, this compound is reacted with nitrosylsulfuric acid in the presence of oleum (fuming sulfuric acid). lookchem.comscribd.comwikipedia.org This reaction is a fast and exothermic nitrosodecarboxylation. scribd.comadvanceseng.com

The reaction proceeds through the formation of a mixed anhydride intermediate. lookchem.comdntb.gov.ua This intermediate then undergoes a series of steps involving nitrosation and rearrangement, ultimately eliminating carbon dioxide to form ε-caprolactam as its sulfate (B86663) salt. lookchem.com The caprolactam is then typically neutralized with ammonia. lookchem.com Research using microreactors has shown that this reaction is very rapid, with reactant conversion occurring in less than a second, and the rate is primarily controlled by the mixing of the reactants. advanceseng.com This method can achieve high selectivity for the main product, with reported selectivities greater than 97% for the intermediate and over 90% for ε-caprolactam with a 50% conversion of the acid. lookchem.comadvanceseng.com

Historical Perspectives on Cyclohexanecarboxylic Acid Research Development

The study of cyclohexanecarboxylic acid and its derivatives has evolved over time. Early research focused on its synthesis, often through the hydrogenation of benzoic acid. wikipedia.org A significant milestone was the development of its use as a precursor for caprolactam, a key component in the production of nylon-6. wikipedia.org

In the mid-20th century, research began to delve into the stereochemistry of substituted cyclohexanecarboxylic acids, with studies on the properties and reactions of cis and trans isomers. For example, the Hunsdiecker reaction of the silver salts of cis- and trans-1,2-cyclohexanedicarboxylic acid was investigated in 1957. dergipark.org.tr

More recent research has been driven by the demand for new materials and pharmaceuticals. The late 20th and early 21st centuries saw the emergence of advanced synthetic methods, including catalytic and asymmetric syntheses, to produce specific isomers with high purity. The application of this compound derivatives in areas like medicinal chemistry and materials science continues to be an active area of investigation. chemimpex.com For example, the use of trans-4-(aminomethyl)this compound in dermatology is a relatively recent development. nih.govnih.gov

Interactive Data Table: Properties of this compound Isomers
IsomerKey Research FindingSignificance
cis-1,4-cyclohexanedicarboxylic acidLeads to lower melting and glass transition temperatures in polyesters. researchgate.netAffects the physical properties of polymers, making them more flexible. researchgate.net
trans-4-(aminomethyl)this compoundEffective as an antifibrinolytic agent. nih.govCrucial for its therapeutic use in controlling bleeding. nih.gov
trans-4-methyl-1-cyclohexane carboxylic acidIts biodegradation kinetics have been studied in the context of naphthenic acids. researchgate.netImportant for understanding the environmental impact of certain industrial byproducts. researchgate.net
Interactive Data Table: Historical Milestones in this compound Research
Time PeriodKey DevelopmentImpact
Early 20th CenturyDevelopment of synthesis via hydrogenation of benzoic acid. wikipedia.orgEstablished a fundamental production method for the compound.
Mid-20th CenturyInvestigation into the stereochemistry of cis and trans isomers. dergipark.org.trDeepened the understanding of how molecular geometry affects properties.
Late 20th/Early 21st CenturyEmergence of advanced catalytic and asymmetric synthesis methods. Enabled the production of specific isomers for targeted applications in medicine and materials. chemimpex.com

Advanced Analytical and Spectroscopic Characterization of Cyclohexanecarboxylic Acid

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed insights into molecular geometry, conformational preferences, and the intermolecular interactions that govern the packing of molecules in the crystal lattice. For cyclohexanecarboxylic acid and its derivatives, X-ray diffraction studies have been instrumental in elucidating their solid-state structures.

The crystal structures of numerous this compound derivatives have been determined, revealing common structural motifs. A predominant feature in the solid state of carboxylic acids is the formation of hydrogen-bonded dimers. The carboxylic acid group acts as both a hydrogen bond donor and acceptor, leading to the formation of a stable, eight-membered ring motif, denoted as R²₂(8) in graph-set notation. This dimeric pairing is a recurring feature observed across many related structures. iucr.org

While detailed crystallographic data for many derivatives are available, a search of the Cambridge Structural Database (CSD) has indicated that it contains three specific structural entries for the parent 1-cyclohexanecarboxylic acid. iucr.orgcaltech.eduwikipedia.org The Crystallography Open Database (COD) also lists entries for this compound, making these databases valuable resources for detailed structural parameters. nih.govcrystallography.netdata.gouv.frcrystallography.netresearchgate.netu-tokyo.ac.jp The data from these entries confirm the fundamental principles of molecular arrangement, including bond lengths, angles, and the supramolecular assembly through hydrogen bonding.

Table 1: Representative Crystallographic Data for this compound Derivatives

Parameter1-(Carbamoylmethyl)this compound rsc.orgcis-4-(Tosyloxymethyl)this compound sielc.com4-{[(2,4-dihydroxybenzylidene)amino]methyl}this compound jst.go.jp
Chemical Formula C₉H₁₅NO₃C₁₅H₂₀O₅SC₁₅H₁₉NO₄
Molecular Weight 185.22312.37277.31
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2/c
Unit Cell a (Å) 13.4973 (5)12.545 (4)6.2399 (17)
Unit Cell b (Å) 8.0905 (2)10.085 (3)10.222 (2)
Unit Cell c (Å) 8.8358 (3)12.654 (6)22.251 (6)
Unit Cell β (°) 102.627 (2)98.05 (3)90.232 (8)
Volume (ų) 941.53 (5)1585.1 (10)1419.2 (6)
Z (molecules/cell) 444
Key Interactions 2D hydrogen-bonded network (O-H···O, N-H···O)Dimer formation via O-H···O hydrogen bondsC(13) and C(15) chains via O-H···O hydrogen bonds

Chromatographic Techniques (e.g., HPLC, GC, LC-Mass) for Purity and Mixture Analysis

Chromatographic methods are essential for the separation, identification, and quantification of this compound, enabling purity assessment and analysis in complex mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominently used techniques. chemicalbook.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase (RP) HPLC is the most common mode employed. sielc.com In this setup, a nonpolar stationary phase (e.g., C18, C8, or specialized columns like Newcrom R1) is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comresearchgate.net To ensure the carboxylic acid is in its neutral, protonated form for better retention and peak shape, an acidifier like phosphoric acid or trifluoroacetic acid is often added to the mobile phase. sielc.com For applications requiring mass spectrometry compatibility, volatile acids like formic acid are used instead. sielc.com

Detection can be achieved using a UV detector, as the carboxyl group provides some absorbance in the low UV region (around 200-210 nm). sielc.com For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) can be utilized, which offers near-universal detection for non-volatile analytes. eurasianjournals.com Purity analysis of various this compound derivatives is routinely performed using HPLC. wiley-vch.de

Gas Chromatography (GC)

GC is a high-resolution separation technique well-suited for volatile compounds. Due to the low volatility and polar nature of carboxylic acids, direct analysis by GC can be challenging, often resulting in poor peak shapes. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and less polar ester derivative. researchgate.netmdpi.com Common derivatization agents include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or alkylating agents like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr). researchgate.netnih.gov This process not only improves chromatographic performance but also enhances detection sensitivity, especially when using a mass spectrometer.

GC coupled with a Mass Spectrometry (GC-MS) detector provides definitive identification based on both the retention time and the mass spectrum of the analyte. researchgate.netnih.gov This technique has been successfully applied to determine this compound in various samples, including wine and other alcoholic beverages, with high sensitivity and selectivity. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This hyphenated technique is particularly valuable for analyzing this compound in complex biological matrices like plasma or urine. mdpi.comgoogle.com It often eliminates the need for derivatization that is mandatory for GC analysis. However, derivatization can sometimes be employed in LC-MS to improve ionization efficiency and thus sensitivity. mdpi.com

Using electrospray ionization (ESI) in negative ion mode is common for carboxylic acids, as they readily form [M-H]⁻ ions. Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation patterns of the parent ion, a technique known as multiple-reaction monitoring (MRM). mdpi.comjst.go.jp LC-MS/MS methods have been developed for the robust quantification of various carboxylic acids, including those with a cyclohexane (B81311) moiety, in diverse biological and environmental samples. google.comresearchgate.net

Table 2: Typical Chromatographic Conditions for this compound Analysis

TechniqueColumnMobile Phase / Carrier GasDerivatizationDetector
HPLC Newcrom R1 (Reverse Phase) sielc.comAcetonitrile / Water with Phosphoric Acid sielc.comNot requiredUV / MS sielc.com
HPLC Newcrom BH (Mixed-Mode) sielc.comAcetonitrile / Water (5/95) with 0.02% H₃PO₄ sielc.comNot requiredUV (200 nm) sielc.com
HPLC Alltima Cyano (100A, 5µm) eurasianjournals.comAcetonitrile / 0.05% v/v Trifluoroacetic acid (40:60) eurasianjournals.comNot requiredELSD eurasianjournals.com
GC-MS Capillary Column (e.g., DB-5ms)HeliumRequired (e.g., with PFBBr) researchgate.netMass Spectrometry (Negative Chemical Ionization) researchgate.net
LC-MS/MS Reversed-Phase C18Acetonitrile / Water with Formic AcidOptional (e.g., with phenylenediamine) mdpi.comTandem Mass Spectrometry (ESI Negative) mdpi.comgoogle.com

Computational and Theoretical Studies of Cyclohexanecarboxylic Acid

Molecular Dynamics (MD) Simulations of Cyclohexanecarboxylic Acid Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic behavior and thermodynamic properties of molecules like this compound in various environments.

Detailed research findings from MD simulations focus on understanding association and interaction energies. For instance, MD simulations have been used to determine the association constants of fatty acids like stearic acid in cyclohexane (B81311), a solvent structurally related to the non-polar part of this compound. acs.org These simulations can quantify the free energy of self-association and hetero-association with other molecules, such as water. acs.org For derivatives of this compound, MD simulations are employed to assess the stability of the molecule when interacting with biological targets, such as proteins. researchgate.netnih.gov These simulations can track the conformational changes of the ligand-receptor complex, providing insights into the stability of binding poses identified through molecular docking. nih.gov The analysis often involves calculating parameters like interaction energy, radial distribution functions (RDFs), solvent-accessible surface areas (SASAs), and hydrogen bonds to characterize the aggregation process and complexation with ions or other molecules. mdpi.com For example, simulations can reveal the formation of intermolecular bridges between the carboxylate groups of the acid and metal ions. mdpi.com

Examples of Parameters Analyzed in MD Simulations of Carboxylic Acids and Their Derivatives
ParameterInformation GainedRelevant Study Context
Association/Dissociation Constant (Ka/Kd) Quantifies the tendency of molecules to self-associate (e.g., form dimers) in a solvent. acs.orgStearic acid in cyclohexane. acs.org
Binding Free Energy (MM/PBSA) Calculates the free energy of binding between a ligand and a receptor, helping to predict binding affinity. researchgate.netInhibitors binding to Interleukin-17A. researchgate.net
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of superimposed molecules, used to assess the stability of a protein-ligand complex over time. nih.govPotential drug candidates with autoimmune and SARS-CoV-2 proteins. nih.gov
Radial Distribution Function (RDF) Describes how the density of surrounding particles varies as a function of distance from a reference particle, revealing the structure of solvation shells or ion coordination. mdpi.comInteraction of humic acids with metal ions. mdpi.com
Hydrogen Bond Analysis Identifies and quantifies the formation and lifetime of hydrogen bonds, which are crucial for molecular recognition and complex stability. mdpi.comInteraction of humic acids with metal ions. mdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and properties of molecules. jmaterenvironsci.com DFT has become a widely used method in chemistry and physics for its balance of accuracy and computational cost. jmaterenvironsci.com These calculations are applied to investigate various aspects of this compound and its derivatives, from their preferred shapes to their electronic and optical properties. For example, DFT calculations have been successfully combined with experimental work to analyze the conformational freedom of helical peptides containing this compound residues. rsc.orgrsc.org High-level quantum chemical calculations can characterize minimum energy structures and the intermediates between conformational transitions. nih.gov

The cyclohexane ring in this compound typically adopts a stable chair conformation. However, the orientation of the carboxylic acid group (axial vs. equatorial) and the rotational barriers of its bonds lead to different conformers with distinct energies. Quantum chemical calculations can predict the relative energies and stabilities of these conformers. For the zwitterionic form of piperidine-3-carboxylic acid, a related compound, the preference for an equatorial carboxylate group is similar to that of this compound itself. caltech.edu

In the field of "foldamers," which are artificial folded molecules that mimic the structure of peptides, derivatives of this compound are used as building blocks to create stable helical structures. DFT calculations are crucial for understanding the conformational preferences that drive the formation of these helices. Studies on β-peptides containing cis-2-aminothis compound (ACHC) show that the rigid nature of the ACHC residue confers unusual stability to a mixed 12/10-helix conformation. nih.gov Similarly, DFT calculations on oligopeptides containing 1-aminothis compound (Ac6c) reveal that these residues have a stronger tendency to form α-helices compared to the 3₁₀-helix, a preference that is highly dependent on their position within the peptide sequence. rsc.orgrsc.org

Helical Propensities of this compound Derivatives in Peptides from DFT Studies
DerivativePeptide TypeObserved Helical PreferenceReference
cis-2-aminothis compound (ACHC)β-peptideStabilizes 12/10-mixed helices. nih.gov nih.gov
1-aminothis compound (Ac6c)α-helical peptideStronger propensity for α-helical conformation over 3₁₀-helix compared to Aib residues. rsc.orgrsc.org rsc.orgrsc.org

A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometry. utah.eduhuntresearchgroup.org.uk By analyzing the PES, chemists can identify stable structures (minima), transition states (saddle points), and the pathways for chemical reactions or conformational changes. utah.educsbsju.edu Calculations begin by approximating the potential energy (V) through a Taylor series expansion around a starting geometry. utah.edu

For derivatives of this compound, PES scanning is used to identify energy barriers for conformational transitions, which helps to understand the molecule's dynamic behavior. High-level quantum chemical calculations are performed to characterize the structures of minimum energy across the entire conformational space of all isomers, as well as the intermediates involved in transitions between them. nih.gov This analysis is critical for understanding which molecular shapes are most stable and how they might interconvert, which can be a key factor in their biological activity. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, provides insight into the chemical reactivity, electronic excitation requirements, and photochemical behavior of a molecule. researchgate.net

DFT calculations are commonly used to determine the HOMO and LUMO energies. researchgate.netresearchgate.net For example, in studies of dye sensitizers, the HOMO-LUMO energy levels are calculated to understand charge-injection abilities. nih.govacs.org Introducing different substituent groups can tune the HOMO-LUMO gap; electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups can lower the LUMO energy, both of which typically reduce the gap. rsc.orgrsc.org This tuning of the electronic structure is a key strategy in designing functional molecules. rsc.org

Calculated Frontier Orbital Energies for Benzoic Acid Derivatives (as an analogue)
MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Key Finding
Naphthalene (core)-5.795-1.0034.792Reference core molecule. rsc.org
2-(dimethylamino)naphthalene-4.833-0.6304.203Electron-donating group raises HOMO, narrowing the gap. rsc.org
SnO₂-4-ABA complex-7.28N/AN/AReference complex for substituent effect. rsc.org
SnO₂-4-DMABA complex-6.90N/AN/ADimethylamino group raises HOMO energy compared to amino group. rsc.org

The first-order hyperpolarizability (β) is a measure of a molecule's ability to exhibit nonlinear optical (NLO) behavior. rasayanjournal.co.in Molecules with large β values are of interest for applications in optoelectronics. Quantum chemical calculations can compute this property, which is highly dependent on the molecule's electronic structure, particularly the presence of delocalized π-electrons and donor-acceptor groups that create an asymmetric polarizability. rasayanjournal.co.in

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution on the surface of a molecule. jmaterenvironsci.com It is used to predict how a molecule will interact with other molecules, such as electrophiles or nucleophiles. jmaterenvironsci.com Regions of negative electrostatic potential (typically shown in red or yellow) are located around electronegative atoms like oxygen and indicate sites susceptible to electrophilic attack or capable of acting as hydrogen bond acceptors. rasayanjournal.co.in Regions of positive potential (blue) are found around hydrogen atoms, especially those attached to electronegative atoms, and represent likely sites for nucleophilic attack or hydrogen bond donation. rasayanjournal.co.in

Population analysis methods are used to partition the total electron density of a molecule among its constituent atoms, resulting in the assignment of partial atomic charges. nih.gov These charges are not physical observables but are useful models for understanding chemical behavior, building force fields for molecular mechanics, and interpreting reactivity. uni-muenchen.de There are several different schemes for calculating these charges, which can be broadly grouped based on their methodology. uni-muenchen.deresearchgate.net

Wavefunction-based methods: These include Mulliken and Löwdin population analysis, which partition charges based on the contribution of atomic orbitals to the molecular orbitals. researchgate.netchemrxiv.org Natural Population Analysis (NPA) is another orbital-based method that is generally considered less dependent on the basis set used in the calculation. chemrxiv.org

Electron density-based methods: The Atoms-in-Molecules (AIM) method, developed by Bader, partitions the molecule into atomic basins based on the topology of the electron density. nih.gov The Hirshfeld method divides the molecular density at each point in space in proportion to the contribution of the isolated atoms to that density. nih.govstackexchange.com

Potential-derived charges: Methods like CHELP, CHELPG, and Merz-Kollman (MK) derive atomic charges by fitting them to reproduce the calculated molecular electrostatic potential at a grid of points around the molecule. researchgate.netstackexchange.com

The choice of method can significantly impact the resulting charge values, and different methods may be more suitable for different applications. uni-muenchen.deresearchgate.net For example, studies on carboxylic acids have shown that NPA charges can correlate well with experimental pKa values. chemrxiv.org

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. dergipark.org.tr This method is instrumental in understanding the fundamental biochemical processes and for the rational design of drugs. dergipark.org.tr

In the context of this compound and its derivatives, molecular docking studies have been employed to explore their binding affinities and interaction patterns with various biological targets. For instance, research has investigated the docking of this compound, 2-pentadecyl ester with proteins implicated in Alzheimer's disease, the estrogen receptor, and the Ebola virus. researchgate.net Such studies help to elucidate how these small molecules bind to macromolecular targets. researchgate.net

Docking simulations of various bioactive molecules, including derivatives of this compound, with targets like the vascular endothelial growth factor receptor 2 (VEGFR-2) have been performed to assess their potential as anti-cancer agents. researchgate.net These simulations can reveal favorable binding profiles and specific interactions within the active sites of enzymes. researchgate.net For example, the docking of this compound, undecyl ester with VEGFR-2 showed interactions with key amino acid residues like Asp1044. researchgate.net

The accuracy of docking algorithms like MolDock, which uses a heuristic search algorithm combined with a cavity prediction algorithm, has been shown to be high. acs.org Such tools are crucial for predicting the binding modes of flexible ligands to protein targets. acs.org

A study on Japanese knotweed leaf compounds compared the binding energies of this compound 2-hydroxyethyl ester and undecane (B72203) with four different proteases. dergipark.org.tr The results indicated that undecane had a more favorable (lower) binding energy, suggesting potentially better biological activity in the context of the studied targets. dergipark.org.tr

Compound/Derivative Target Protein/Receptor Key Findings/Interactions
This compound, 2-pentadecyl esterAlzheimer's, Estrogen Receptor, Ebola Virus ProteinsExplored binding interactions with these macromolecular targets. researchgate.net
This compound, undecyl esterVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Showed interaction with Asp1044 and other residues in the active site. researchgate.net
This compound 2-hydroxyethyl ester4GQQ, 2B17, 2FW3, and 1ZB6 proteasesCompared binding energies with other compounds to predict relative biological activity. dergipark.org.tr

In Silico Pharmacological Studies (e.g., ADMET prediction)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological profile. scielo.brcomputabio.com These computational methods help to filter and select drug candidates with more favorable properties, reducing the time and cost of experimental testing. computabio.com

Various platforms and tools, such as admetSAR and pkCSM, are available to predict a wide range of ADMET properties. researchgate.netscielo.br These predictions are based on a molecule's structure and can include parameters like intestinal absorption, blood-brain barrier penetration, metabolic pathways, and various toxicity endpoints. computabio.comgreenstonebio.com

For derivatives of this compound, ADMET prediction has been part of broader computational studies. For example, in the investigation of bioactive molecules from Raphia taedigera seed oil as potential anti-cancer agents, ADMET prediction was used to assess the safety profile of compounds, including a this compound ester. researchgate.net Similarly, a study on Artemisia absinthium root extract, which identified a this compound derivative, utilized in silico ADMET prediction to evaluate the pharmacological activities of its constituents. researchgate.net

The general process of in silico ADMET prediction involves using computational models, often based on Quantitative Structure-Activity Relationships (QSAR), to correlate a molecule's structural features with its ADMET properties. computabio.com

ADMET Property Prediction Focus Relevance
Absorption Intestinal absorption, Caco-2 cell permeability, skin permeability. scielo.brPredicts how well a compound is absorbed into the body.
Distribution Blood-brain barrier penetration, plasma protein binding. computabio.comAssesses how a compound is distributed throughout the body.
Metabolism Identification of metabolic pathways and sites of metabolism. computabio.comHelps to understand how the body processes the compound.
Excretion Prediction of excretion routes. computabio.comDetermines how the compound is eliminated from the body.
Toxicity Various toxicity endpoints (e.g., carcinogenicity, mutagenicity).Evaluates the potential for adverse effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org This approach is valuable for predicting the physicochemical and biological properties of new compounds and for designing molecules with enhanced activity. frontiersin.org

QSAR studies have been conducted on various derivatives of this compound to understand how structural modifications influence their biological effects. frontiersin.org For instance, a study focused on sulfonamide derivatives, including 4-[(2,4-dichlorophenylsulfonamido)methyl]this compound and 4-[(naphthalene-2-sulfonamido)methyl]cyclohexane-1-carboxylic acid, used topological indices to model their properties for cancer therapy. frontiersin.org

In another example, QSAR modeling was applied to cyclohexane-1,3-dione derivatives to investigate their potential as therapeutic agents for non-small-cell lung cancer (NSCLC). acs.org This study used multiple linear regression (MLR) and artificial neural network (ANN) techniques to correlate molecular descriptors (topological, physicochemical, and electronic) with the inhibitory activity of the compounds. acs.org

The general workflow of a QSAR study involves:

Data Set Preparation : A series of compounds with known biological activities is selected.

Descriptor Calculation : Various molecular descriptors that characterize the structural, electronic, and physicochemical properties of the molecules are calculated.

Model Development : Statistical methods like MLR or machine learning techniques are used to build a model that correlates the descriptors with the biological activity.

Model Validation : The predictive power of the developed model is assessed using internal and external validation techniques.

QSAR Study Focus Compound Class Therapeutic Area Modeling Techniques
Topological Indices and QSPR ModelingSulfonamide derivatives of this compound. frontiersin.orgCancer Therapy. frontiersin.orgDegree-based graph descriptors, edge partitioning. frontiersin.org
MLR-QSAR and ANN-QSAR ModelingCyclohexane-1,3-dione derivatives. acs.orgNon-Small-Cell Lung Cancer (NSCLC). acs.orgMultiple Linear Regression (MLR), Artificial Neural Network (ANN). acs.org

CFD Simulation in Microreactor Kinetics

Computational Fluid Dynamics (CFD) is a powerful simulation tool used to analyze and visualize fluid flow, heat transfer, and chemical reactions in various systems, including microreactors. sci-hub.seunimi.it CFD simulations are particularly valuable for understanding and optimizing fast and highly exothermic reactions, providing detailed information on velocity, temperature, and concentration profiles within the reactor. sci-hub.sedp.tech

The reaction between this compound and oleum (B3057394), a fast and exothermic process, has been a subject of kinetic research in microreactors. sci-hub.seunimi.it CFD simulations have been instrumental in designing and scaling up microreactors for this specific reaction. researchgate.net By modeling the fluid dynamics, researchers can optimize reactor geometry, such as incorporating static mixers, to enhance mass transfer and manage the reaction temperature, ultimately improving product yield and quality. sci-hub.se

For instance, a study on the synthesis of the ionic liquid 1-butyl-3-methylimidazolium chloride (BMIM.Cl) utilized CFD simulations to efficiently design a flow microreactor (FMR), which significantly reduced the time and cost associated with experimental trial-and-error. sci-hub.se Another research effort focused on developing a pilot-plant microsieve dispersion minireactor for the reaction of this compound and oleum, using CFD to assist in the analysis and optimization of fluid distribution. researchgate.net This approach, combining similarity-up, numbering-up, and simulation, allowed for a significant increase in the reactor's throughput while maintaining high product selectivity. researchgate.net

A consecutive microreactor system was also developed for caprolactam synthesis, where the first microreactor was used for the reaction of this compound and oleum. dntb.gov.ua This system achieved high selectivity for the intermediate product, demonstrating the advantages of microreactors in providing excellent mixing and control over reaction conditions. dntb.gov.ua

CFD Application Reaction System Key Findings/Outcomes
Microreactor Design and OptimizationSynthesis of 1-butyl-3-methylimidazolium chloride (BMIM.Cl). sci-hub.seEfficiently selected a V-shaped mixer, reducing development time and cost. sci-hub.se
Scaling-up of MicroreactorsReaction of this compound and oleum. researchgate.netDesigned a pilot-plant minireactor with a 160-fold increase in throughput and high product selectivity. researchgate.net
Process IntensificationSynthesis of caprolactam. dntb.gov.uaAchieved 97% selectivity for the intermediate product (mixed anhydride) in the first microreactor. dntb.gov.ua
Kinetic ResearchFast exothermic reaction between this compound and oleum. sci-hub.seunimi.itVisualized and quantitatively evaluated the influence of design modifications on the chemical process. sci-hub.se

Applications and Research in Materials Science

Cyclohexanecarboxylic Acid as a Building Block for Polymers and Resins

This compound serves as a fundamental building block in the synthesis of a variety of polymers and resins. chemimpex.com Its carboxylic acid group allows it to undergo typical reactions like esterification and amidation, making it a valuable monomer. scielo.br The cyclohexane (B81311) ring imparts properties such as thermal stability and rigidity to the resulting polymer backbone.

One of the most notable applications of this compound is as a precursor in the production of caprolactam, which is the monomer for nylon-6. chemicalbook.comwikipedia.org This synthesis route, developed by Snia Viscosa, involves the reaction of CCA with nitrosylsulfuric acid. wikipedia.orgresearchgate.net Although it accounts for a smaller percentage of global caprolactam production, it represents a significant industrial use of CCA. researchgate.net

Furthermore, CCA and its derivatives are employed in the manufacturing of epoxy resins. For instance, glycidyl (B131873) esters of this compound are used as components in curing agent compositions for epoxy resins, which are valued for their excellent mechanical, electrical, and thermal properties.

The versatility of CCA as a building block is also evident in its use for creating other specialty polymers. For example, it can be incorporated into polyimide films and synthetic resins, highlighting its role in producing high-performance materials. zbaqchem.com

Development of Specific Polymers and Copolymers

The incorporation of this compound and its dicarboxylic acid counterpart, cyclohexanedicarboxylic acid, has led to the development of specific polymers and copolymers with tailored properties.

Polyesters and Copolyesters: Research has focused on synthesizing polyesters and copolyesters using cyclohexanedicarboxylic acid to create materials with a range of properties. For instance, novel biodegradable and biocompatible random copolymers based on poly(butylene 1,4-cyclohexanedicarboxylate) have been developed. nih.gov By introducing ether linkages into the polymer chain, researchers have been able to improve chain flexibility and surface hydrophilicity. nih.gov The properties of these copolymers, such as crystallinity, mechanical behavior, and biodegradability, can be controlled by adjusting the comonomer composition. nih.gov Another derivative, 4-hydroxy-1-cyclohexanecarboxylic acid lactone, acts as an initiator for the production of polyesters and can be copolymerized with monomers like styrene. biosynth.com

Polyamides and Dendrimers: Beyond its role in nylon-6 production, derivatives of this compound are used to create other advanced polyamide structures. For example, trans-4-[(2,6-Dimethylphenoxy)methyl]this compound is a key intermediate in the synthesis of poly(amidoamine) dendrimers, which are highly branched, well-defined macromolecules with applications in various fields. iucr.org

Polyimides: this compound is also utilized in the production of polyimide resins, which are known for their exceptional thermal stability, mechanical strength, and flame retardancy, making them suitable for applications in the aerospace, electronics, and automotive industries. zbaqchem.com

A summary of specific polymers and their precursors derived from this compound is presented below:

Polymer TypeSpecific Polymer/MonomerPrecursor Derived from CCAKey Properties/Applications
PolyamideNylon-6CaprolactamFibers, engineering plastics
PolyamidePoly(amidoamine) dendrimerstrans-4-[(2,6-Dimethylphenoxy)methyl]this compoundAdvanced materials, drug delivery
PolyesterPoly(butylene 1,4-cyclohexanedicarboxylate) copolymers1,4-Cyclohexanedicarboxylic acidBiomedical applications, biodegradable materials
PolyimidePolyimide resinsThis compound based monomersHigh-temperature applications, electronics

This compound Derivatives in Lubricants

Derivatives of this compound, particularly its esters, have been investigated and utilized as lubricants and lubricant additives. These compounds can offer desirable tribological properties, contributing to reduced friction and wear in mechanical systems.

Research has shown that specific esters of cyclohexanedicarboxylic acid, such as 1,2-diisobutylcyclohexanedicarboxylate, 1,2-di-(2-ethylhexyl)-cyclohexanedicarboxylate, and 1,2-diisononylcyclohexanedicarboxylate, are suitable for use in lubricants, including lubricating oils and greases. google.com.af The synthesis of cyclohexyl cyclohexanecarboxylate (B1212342), a valuable ester, has been studied, highlighting its potential as a lubricant. finechem-mirea.ru The esterification of this compound with alcohols like ethylene (B1197577) glycol can produce valuable commodity esters that can be used as lubricant additives in oils. researchgate.net

The performance of these ester-based lubricants can be enhanced through various formulations. For example, the tribological properties of pentaerythritol (B129877) tetra-hexanoate (PETH) ester oil were significantly improved when used with certain additives. researchgate.net This indicates the potential for cyclohexanecarboxylate esters to be part of advanced lubricant formulations designed for high performance and environmental safety. researchgate.net

Modification of Materials and Coatings

This compound and its derivatives are also employed in the modification of material surfaces and in the formulation of coatings to enhance their properties.

In one area of research, gold nanoparticles deposited on carbon xerogels that were surface-modified using nitric acid (an oxidizing agent) have been used as reusable catalysts for the hydrocarboxylation of cyclohexane to produce this compound. mdpi.com This demonstrates the interaction of the carboxylic acid group with material surfaces. Furthermore, the surface of halloysite (B83129) nanotubes has been modified with polyacrylic acid, a polymer related to carboxylic acids, to create catalytic materials for the degradation of pollutants like this compound, showcasing the role of these chemical functionalities in surface interactions. researchgate.net

In the realm of coatings, esters of cyclohexane polycarboxylic acids are used in coating materials for the coil coating method, particularly in formulations based on PVC. google.com These esters can act as plasticizers in the coating, improving its flexibility and processability. google.com The use of this compound derivatives in paints and coatings is a significant application, where they contribute to the final properties of the protective or decorative layer. google.com

Biodegradable Materials Research

There is growing interest in the use of this compound derivatives for the development of biodegradable materials, driven by the need for more environmentally friendly plastics.

A notable area of research involves the synthesis of biodegradable and biocompatible copolymers based on poly(butylene 1,4-cyclohexanedicarboxylate) (PBCE). nih.gov By copolymerizing 1,4-cyclohexanedicarboxylic acid with butanediol (B1596017) and another comonomer containing ether linkages, researchers have created materials with tailored biodegradability. nih.gov The rate of degradation can be influenced by the copolymer composition, with some compositions showing significant weight loss when incubated with enzymes like lipase. nih.gov These materials are being explored for potential biomedical applications due to their biocompatibility and tunable properties. nih.gov

The development of plasticizers from renewable resources that are readily biodegradable is another avenue of research. While many studies focus on derivatives of other acids, the principles can be applied to this compound. The non-toxic and biodegradable nature of certain this compound esters makes them an attractive alternative to traditional plasticizers. google.com

This compound in Plasticizer Development for Polymers (e.g., PVC)

One of the most significant applications of this compound derivatives in materials science is in the development of plasticizers, particularly for polyvinyl chloride (PVC). Traditional phthalate-based plasticizers have faced scrutiny due to potential toxicity, leading to a search for safer alternatives. Cyclohexanoate-based plasticizers have emerged as a leading class of non-toxic substitutes.

Esters of cyclohexane polycarboxylic acids are used as plasticizers for PVC, offering comparable mechanical properties to phthalates while often requiring lower quantities. google.com.pggoogle.com These plasticizers can improve the processability of PVC compositions and enhance the final product's properties, such as increased UV stability and improved low-temperature flexibility. google.com.pggoogle.com

Specific examples of this compound-based plasticizers include:

C7-C12 secondary alcohol esters of cyclohexanecarboxylic acids: These have been found to be efficient plasticizers for PVC, providing enhanced low-temperature flexibility and low toxicity. google.com They are particularly useful in outdoor applications due to their improved UV stability. google.com

Propylene glycol adipate (B1204190) modified with this compound: This polyester-based plasticizer has been shown to have a plasticizing efficiency as high as the common phthalate (B1215562) plasticizer di-n-octyl phthalate (DOP), but with reduced migration. nanobuild.ru

Diisononyl ester of 1,2-cyclohexanedicarboxylic acid: This is a commercially available plasticizer sold under the trade name Hexamoll® DINCH®. google.com

The table below summarizes the effects of different this compound-based plasticizers on PVC properties:

Plasticizer TypePolymerKey Findings
C7-C12 secondary alcohol esters of this compoundPVCImproved processability, enhanced low-temperature flexibility, low toxicity, improved UV stability. google.com
Propylene glycol adipate modified with this compoundPVCPlasticizing efficiency comparable to DOP with reduced migration. nanobuild.ru
Esters of cyclohexane polycarboxylic acidsPVCComparable mechanical properties to phthalates with less material, improved low-temperature properties, and lower viscosity. google.com.pg
This compound‐based polyethylene (B3416737) glycol estersPVCGood thermal stability and plasticization efficiency. dntb.gov.ua

Research has also explored blending these cyclohexanoate plasticizers with other types, such as fast-fusing plasticizers, to optimize properties like gelation temperature. google.com.pg The use of these non-toxic, often biodegradable, plasticizers represents a significant step towards more sustainable and safer polymer materials. google.com

Pharmacological and Medicinal Chemistry Research Applications

Cyclohexanecarboxylic Acid as an Intermediate in Drug Synthesis

This compound, often in its more reactive form as cyclohexanecarbonyl chloride, is a key intermediate in the synthesis of several pharmaceutical agents. wikipedia.org Its structural properties make it a valuable component for building the core of more complex molecules.

One of the most prominent examples is its use in the production of Praziquantel, an essential anthelmintic drug used to treat schistosomiasis and other parasitic worm infections. nih.govnih.gov In several synthetic routes, cyclohexanecarbonyl chloride is used as an acylating agent to introduce the cyclohexanecarbonyl group into a piperazinoisoquinoline backbone, which is a critical step in forming the final Praziquantel molecule. nih.govchemicalbook.com The Ugi multicomponent reaction, a powerful tool in medicinal chemistry, can also utilize this compound directly to construct the Praziquantel skeleton in a one-pot, two-step sequence. nih.govresearchgate.net

Beyond Praziquantel, derivatives of this compound are employed in the synthesis of other important therapeutic agents. For instance, trans-4-amino-1-cyclohexanecarboxylic acid derivatives serve as useful intermediates in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used in the treatment of autoimmune diseases and cancer. google.com While the synthesis of Gabapentin, an anticonvulsant and analgesic, often starts from 1,1-cyclohexane diacetic acid or its derivatives, related structures like 1-(carboxymethyl) this compound have been identified as key impurities and synthetic reference points. e-journals.ingoogleapis.comjustia.com Furthermore, a prodrug of Gabapentin, known as XP13512, is chemically named (+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid, highlighting the recurring presence of the cyclohexane (B81311) acetic acid scaffold. nih.gov

Drug/Drug ClassRole of this compound (or derivative)
Praziquantel Used as an acylating agent (typically as cyclohexanecarbonyl chloride) to form the final drug structure. chemicalbook.com
Janus Kinase (JAK) Inhibitors trans-4-(tert-butoxycarbonyl) amino-1-cyclohexanecarboxylic acid is a key intermediate in their synthesis. google.com
Gabapentin The related 1,1-cyclohexane diacetic acid is a key precursor in many synthetic routes. googleapis.comjustia.com

Potential Biological Activities of this compound Derivatives

Researchers have synthesized and investigated a multitude of this compound derivatives to explore their potential therapeutic applications. These studies have revealed a broad spectrum of biological activities.

Derivatives of this compound have shown significant promise as anti-inflammatory agents. Certain amidrazone derivatives containing the this compound moiety have demonstrated the ability to modulate key cytokines that are critical mediators in inflammatory responses, such as IL-6, IL-10, and tumor necrosis factor-alpha (TNF-α). mdpi.com Similarly, derivatives of quinic acid, a polyhydroxylated this compound found in nature, exert anti-inflammatory activity by inhibiting the pro-inflammatory transcription factor nuclear factor kappa B (NF-κB). uthsc.edu The unsaturated analogue, 3-cyclohexenecarboxylic acid, also serves as a building block for pharmaceutical agents intended to treat inflammation. nbinno.com

Research into specific mechanisms has shown that some cyclohexenone derivatives can inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, both of which are pivotal in the inflammatory pathway. cardiff.ac.uk This dual inhibition is a sought-after characteristic for developing new anti-inflammatory drugs.

Derivative TypeMechanism of ActionResearch Finding
Amidrazone derivatives Modulation of pro-inflammatory cytokines.Demonstrated ability to modulate IL-6, IL-10, and TNF-α. mdpi.com
Quinic acid amides Inhibition of NF-κB transcription factor.Amide substitution at the carboxylic acid position yielded potent inhibitors of NF-κB. uthsc.edu
Cyclohexenone derivatives Inhibition of COX-2 and 5-LOX enzymes.A novel derivative inhibited both enzymes and reduced mRNA expression of COX-2 and pro-inflammatory cytokines. cardiff.ac.uk

The anti-inflammatory properties of this compound derivatives are often correlated with analgesic (pain-relieving) and anti-nociceptive (pain-sensation-blocking) effects. The same amidrazone derivatives that exhibit anti-inflammatory effects have also been reported to possess high potency in antinociceptive activity. mdpi.com The mechanism for peripherally acting analgesics often involves inhibiting the synthesis and release of prostaglandins (B1171923) and other inflammatory mediators, a function demonstrated by these compounds. nih.gov

Studies using in vivo mouse models, such as the acetic acid-induced writhing test and the hot plate test, have confirmed the analgesic-like and anti-inflammatory activity of various derivatives. explorationpub.commdpi.com For example, a novel cyclohexanone (B45756) derivative was found to inhibit chemically induced tonic nociception as well as both neurogenic and inflammatory phases in the formalin test. cardiff.ac.uk This suggests that these compounds can interfere with multiple pain signaling pathways.

The investigation into the antioxidant properties of this compound derivatives often focuses on compounds that incorporate other functional groups known for their radical-scavenging abilities, such as phenols. nih.gov The carboxylic acid group itself is generally considered to be electron-withdrawing, which can influence the antioxidant potential of the molecule. nih.gov

A significant body of research has focused on the anticancer potential of this compound derivatives, particularly those with a cyclohexenone or cyclohexene (B86901) structure. Various synthetic derivatives have been evaluated for their ability to inhibit the growth of cancer cells. For instance, a series of ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives were designed and tested, with some showing inhibitory effects on cancer cell proliferation. researchgate.net

Other research has identified polyoxygenated cyclohexene compounds, such as zeylenone (B150644) and its synthetic derivatives, as having robust anti-tumor activities against various cancer cell lines, including glioblastoma, cervical carcinoma, and gastric cancer. frontiersin.org These compounds have been shown to induce cell cycle arrest. frontiersin.org Similarly, quinoline-related carboxylic acid derivatives have displayed selective viability reduction in cervical and mammary cancer cells. nih.gov

Derivative ClassCancer Cell Line(s) TestedKey Finding
Cyclohexenone Derivatives HCT116 (Human colon cancer)Some derivatives exhibited inhibitory effects on cancer cell growth. researchgate.net
Zeylenone Derivatives Glioblastoma (GBM) cellsA synthetic analog exhibited optimal anti-GBM activity by inducing G0/G1 phase arrest. frontiersin.org
Quinoline Carboxylic Acids HELA (Cervical cancer), MCF7 (Breast cancer)Displayed substantially selective reduction in viability in prolonged tumor incubations. nih.gov
Glycyrrhetinic Acid Derivatives MCF-7, MDA-MB-231 (Breast cancer)Many derivatives exhibited stronger inhibitory activity than the parent compound. mdpi.com

The search for new antimicrobial agents has led to the investigation of various cyclohexane derivatives. researchgate.net Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have been tested against a panel of microorganisms, showing moderate to weak activity against strains like Mycobacterium smegmatis and Staphylococcus aureus. mdpi.com

More targeted studies have reported the antimicrobial properties of novel functionally substituted monocyclic and spirocyclic cyclohexane derivatives. epa.gov These compounds exhibited variable activity against Gram-positive bacteria, Gram-negative bacteria, and fungi, with some showing stronger effects against Gram-negative strains. epa.gov While direct antiviral studies on simple this compound derivatives are less common, related natural products like quinic acid have demonstrated antiviral effects against viruses such as herpes simplex virus and parainfluenza virus. nih.gov The broad biological activity of these scaffolds suggests potential for further development in this area. nih.gov

Interaction with Biological Targets (e.g., enzymes, receptors)

This compound and its derivatives have been investigated for their interactions with various biological targets, demonstrating a range of inhibitory and metabolic activities. As a structural analogue of the anticonvulsant valproate, this compound itself is recognized for its anticonvulsant properties. medchemexpress.com

In the realm of enzymatic interactions, derivatives of this compound have shown potent inhibitory effects. For instance, certain amino-cyclohexane carboxylic acid compounds have been identified as inhibitors of Arginase 1 and Arginase 2, enzymes that are targets in research for cancer and immune disorders. acs.org Another key enzyme target is Diacylglycerol acyltransferase 1 (DGAT1), which plays a critical role in triglyceride biosynthesis. A derivative, 4-(5-phenylthiazole-2-carboxamido)this compound, was identified as a potent DGAT1 inhibitor, suggesting a potential role in addressing obesity. nih.gov

The compound's core structure is also a substrate for microbial enzymes. In anaerobic bacteria, the degradation of this compound is initiated by enzymes such as succinyl-CoA-dependent CoA transferase, which activates the acid to cyclohexanoyl-CoA. nih.gov This is followed by dehydrogenation steps catalyzed by specific acyl-CoA dehydrogenases. nih.govresearchgate.net

Regarding receptor interactions, specific derivatives have been designed to target neurotransmitter receptors. A notable example is 4-Butyl Cyclohexane Carboxylic Acid (4-BCCA), which acts as an inhibitor of AMPA receptors, a key target in epilepsy research. nih.gov

Compound/Derivative ClassBiological TargetObserved Effect/InteractionTherapeutic Area of Interest
This compoundNot specified (Valproate analogue)Anticonvulsant actionNeurology
Amino-cyclohexane Carboxylic AcidsArginase 1 and Arginase 2InhibitionOncology, Immunology
4-(5-phenylthiazole-2-carboxamido)this compoundDiacylglycerol acyltransferase 1 (DGAT1)Inhibition (IC50 = 14.8 nM)Metabolic Disorders (Obesity)
4-Butyl Cyclohexane Carboxylic Acid (4-BCCA)AMPA ReceptorsLow-affinity, non-competitive inhibitionNeurology (Epilepsy)
This compoundBacterial CoA transferases and dehydrogenasesMetabolic substrateMicrobiology

Modulation of Signaling Pathways (e.g., PI3K/Akt/mTOR pathway)

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in numerous diseases, including cancer. duke.edunih.gov While direct modulation of the PI3K/Akt/mTOR pathway by the parent compound, this compound, is not extensively documented, research into related structures and clinical contexts highlights the pathway's importance as a therapeutic target.

In hepatocellular carcinoma (HCC), for example, the PI3K/Akt/mTOR pathway is a key driver of tumor proliferation and aggression. tamhsc.edu Studies have shown that mTOR inhibitors can increase survival in patients with recurrent HCC post-liver transplantation. tamhsc.edu Research in this area has also focused on the role of noncoding RNAs, such as circRNAs, which can act as modulators of this pathway. For instance, circZKSCAN1 and circRPN2 have been found to be downregulated in HCC, and their expression levels are correlated with the phosphorylation status of Akt and mTOR. tamhsc.edu Therapies that aim to restore the function of these circRNAs or directly target components of the PI3K/Akt/mTOR pathway are considered promising approaches. tamhsc.edu The development of derivatives of this compound could potentially be explored for their ability to influence these complex signaling cascades, though specific research is needed.

Bioconjugation Techniques

Bioconjugation is the chemical process of covalently linking two molecules, where at least one is a biomolecule. This compound derivatives can serve as linkers in bioconjugation, connecting proteins, peptides, or other biomolecules to various payloads or surfaces. The rigid cyclohexane ring can provide defined spacing and conformation to the resulting conjugate.

A notable example is the use of N-Succinimidyl 4-(N-maleimidomethyl)cyclohexanecarboxylate (SMCC). This heterobifunctional crosslinker contains a this compound core. One end features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the side chains of lysine (B10760008) residues in proteins. The other end has a maleimide (B117702) group that specifically reacts with sulfhydryl (thiol) groups, for instance, from cysteine residues. This allows for the specific and stable linkage of two different biomolecules.

Another derivative, N-(4-Carboxycyclohexylmethyl)maleimide, incorporates the this compound structure. Its terminal carboxylic acid can be activated (e.g., with EDC and NHS) to react with primary amines, forming a stable amide bond. The maleimide group, as with SMCC, targets thiol groups for covalent bond formation. Furthermore, para-aminothis compound (ACHA) has been mentioned for its use in the conjugation of protein drugs, where the amino group can be linked to a payload or linker, and the carboxylic acid can form an amide bond with an amino group on the protein.

Click Chemistry Applications

Click chemistry refers to a class of reactions that are rapid, high-yielding, and specific. The most common example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring. This compound derivatives can be functionalized with either an azide (B81097) or an alkyne group to participate in click chemistry reactions.

One application involves the use of 1-aminothis compound (Ac6c) in the synthesis of macrocyclic peptide mimetics. In this approach, the Ac6c is incorporated into a linear peptide chain. The N-terminus and C-terminus of the peptide are then functionalized with an azide and a terminal alkyne, respectively. The subsequent intramolecular CuAAC reaction leads to the formation of a macrocycle containing a triazole linkage. This technique has been used to create inhibitors for protein-protein interactions, such as those involving the Grb2 SH2 domain. The concentration of the linear precursor can influence whether monomeric or dimeric macrocycles are formed.

Agrochemical Research and Applications

Cyclohexanecarboxylic Acid Derivatives as Potential Herbicides

Derivatives of this compound, particularly those incorporating a cyclohexanedione moiety, have been a focal point of herbicidal research. These compounds are noted for their potent and, in some cases, selective herbicidal action. google.com

A significant class of these herbicides is the cyclohexanedione carboxylic acid derivatives. google.com These molecules have demonstrated both total and selective weed control capabilities, making them suitable for use in various crops such as sugarcane, cereals, cotton, soy, corn, and rice. google.com Their mechanism of action often involves the inhibition of plant-specific enzymes. For instance, a series of 2-(aryloxyacetyl)-cyclohexane-1,3-diones were synthesized and found to be effective inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.net HPPD is crucial for photosynthesis, and its inhibition leads to the death of the weed. researchgate.net

Research into aryloxyacetic acid derivatives has also yielded promising herbicidal candidates. beilstein-journals.org By combining the structural features of the herbicide 2,4-D with a 1,3-dicarbonyl unit, scientists have developed novel compounds with significant herbicidal activities. beilstein-journals.org In greenhouse studies, some of these newly synthesized compounds showed potent, broad-spectrum weed control at application rates of 150 grams of active ingredient per hectare. beilstein-journals.org One particular compound, designated as II4, demonstrated pre-emergence herbicidal activity that was slightly superior to the commercial herbicide mesotrione (B120641) and was found to be safe for use in maize fields. beilstein-journals.org

Furthermore, research has explored indole-3-carboxylic acid derivatives as potential antagonists of the auxin receptor protein TIR1, which could lead to new auxinic herbicides for weed control. frontiersin.orgnih.gov

Table 1: Examples of this compound Derivatives with Herbicidal Activity

Compound ClassSpecific Derivative ExampleTarget WeedsMechanism of ActionReference
Cyclohexanedione Carboxylic Acid DerivativesFormula I compounds (as per patent EP0126713B1)Monocots and DicotsPlant growth inhibition google.com
2-(Aryloxyacetyl)-cyclohexane-1,3-dionesCompound inhibiting Arabidopsis thaliana HPPDBroadleaf and grass weedsHPPD Inhibition researchgate.net
Aryloxyacetic Acid DerivativesCompound II4Various weedsHPPD Inhibition beilstein-journals.org

This compound Derivatives as Potential Fungicides

The structural framework of this compound has also been utilized in the quest for novel antifungal agents. These derivatives have shown activity against a range of pathogenic fungi.

One notable area of research involves bicyclic guanidines. A study on mixture-based combinatorial positional scanning libraries led to the discovery of bicyclic guanidines derived from 4-t-butyl-cyclohexanecarboxylic acid. nih.gov These compounds exhibited potent antifungal activities against the opportunistic fungi Candida albicans and Cryptococcus neoformans. nih.gov

Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have also been investigated for their antimicrobial properties. mdpi.com While some of these compounds showed moderate to weak activity, one derivative demonstrated the ability to inhibit the growth of Candida albicans at a concentration of 256 µg/mL. mdpi.com

Other research has pointed to the general antifungal potential of various this compound derivatives. For example, certain 3-thiabis(this compound) derivatives have exhibited good antifungal activity. researchgate.net The development of diverse heterocyclic hydrazide derivatives as potential succinate (B1194679) dehydrogenase inhibitors also highlights an active area of research for new fungicides. semanticscholar.org

Table 2: Examples of this compound Derivatives with Fungicidal Activity

Compound ClassSpecific Derivative ExampleTarget FungiResearch FindingReference
Bicyclic GuanidinesDerivative from 4-t-butyl-cyclohexanecarboxylic acidCandida albicans, Cryptococcus neoformansPotent antifungal activity identified through combinatorial library screening. nih.gov
AmidrazonesDerivative of cyclohex-1-ene-1-carboxylic acidCandida albicansInhibited fungal growth at a concentration of 256 µg/mL. mdpi.com
3-Thiabis(cyclohexanecarboxylic) Acid DerivativesVarious synthesized compoundsGeneral fungiExhibited good antifungal activity. researchgate.net

This compound Derivatives as Potential Insecticides

The application of this compound derivatives extends to the control of insect pests. Research in this area has focused on developing systemic insecticides and identifying naturally occurring compounds with insecticidal properties.

Derivatives of this compound chloride are being explored for the development of systemic insecticides aimed at controlling resistant pest populations. pmarketresearch.com This line of research is crucial for managing pests that have developed resistance to existing chemical controls.

A significant development in this field is the insecticidal candidate Tyclopyrazoflor, a pyrazole-containing compound. acs.org The synthesis of this potent insecticide, which is effective against sap-feeding pests, involves an acid chloride derivative of this compound. acs.org

Furthermore, studies on the insecticidal effects of plant essential oils have identified this compound itself as a component with insecticidal properties. researchgate.net In one study, this compound was identified as a constituent of essential oils that demonstrated mortality against the rice weevil, Sitophilus oryzae. researchgate.net Another study identified ethyl 2-hydroxy-cyclohexanecarboxylate in the methanolic extract of Ricinus communis seeds, which showed insecticidal activity against the cowpea weevil, Callosobruchus maculatus. researchgate.net

Table 3: Examples of this compound and Its Derivatives with Insecticidal Activity

Compound/DerivativeTarget InsectResearch FindingReference
This compound chloride derivativesResistant pest populationsUtilized in the development of systemic insecticides. pmarketresearch.com
Tyclopyrazoflor (synthesized from a derivative)Sap-feeding pestsA potent insecticidal candidate. acs.org
This compoundSitophilus oryzae (Rice weevil)Identified as a component of insecticidal essential oils. researchgate.net
Ethyl 2-hydroxy-cyclohexanecarboxylateCallosobruchus maculatus (Cowpea weevil)Found in a plant extract with insecticidal activity. researchgate.net

Environmental Fate and Biogeochemical Cycling of Cyclohexanecarboxylic Acid

Microbial Degradation of Cyclohexanecarboxylic Acid

The biodegradation of this compound can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, facilitated by various microorganisms that employ distinct enzymatic pathways.

Aerobic Degradation Pathways (e.g., Dehydrogenation, Ring-opening by Dioxygenase)

Under aerobic conditions, the microbial degradation of CHCA often involves initial dehydrogenation of the cyclohexane (B81311) ring to form cyclohexene (B86901). nih.gov This is followed by the action of a dioxygenase, an enzyme that incorporates oxygen into the ring structure, leading to its opening and the subsequent formation of a fatty acid. nih.govresearchgate.net This fatty acid can then be further metabolized through pathways like β-oxidation. researchgate.net Some aerobic bacteria, such as Alcaligenes, Arthrobacter, and Corynebacterium cyclohexanicum, are known to utilize CHCA. nih.gov Their degradation strategy can involve an oxygenase- and oxidase-dependent aromatization of the ring to produce 4-hydroxybenzoate, which is then channeled into the β-ketoadipate pathway. nih.govmicrobiologyresearch.org

Anaerobic Degradation Pathways (e.g., β-oxidation, Cleavage of Cyclohexene)

In the absence of oxygen, the breakdown of CHCA proceeds through different mechanisms. A common strategy involves the activation of CHCA to its coenzyme A (CoA) derivative, cyclohexanoyl-CoA. nih.govasm.org This is a critical first step that prepares the molecule for further reactions.

One well-studied anaerobic pathway, observed in the photosynthetic bacterium Rhodopseudomonas palustris, involves the activation of CHCA to cyclohexanoyl-CoA, which is then dehydrogenated to form cyclohex-1-ene-1-carboxyl-CoA. nih.govnih.govasm.org This intermediate is further metabolized through reactions similar to those used for benzoate (B1203000) degradation. asm.org

A different anaerobic pathway has been identified in the iron-reducing bacterium Geobacter metallireducens. This pathway also starts with the activation of CHCA to cyclohexanoyl-CoA. nih.govnih.gov However, it proceeds through two successive dehydrogenation steps: first to cyclohex-1-ene-1-carboxyl-CoA, and then an unusual 1,4-dehydrogenation to form cyclohex-1,5-diene-1-carboxyl-CoA. nih.govnih.gov This latter compound serves as a bridge, connecting the degradation of CHCA to the metabolic pathways for aromatic compounds. nih.gov

In other anaerobic scenarios, such as with the marine bacterium Marinobacter sp. SJ18, the degradation pathway under anaerobic conditions involves the cleavage of cyclohexene through β-oxidation. nih.govresearchgate.net

Role of Specific Bacterial Strains (e.g., Marinobacter sp. SJ18, Antherobacter, Rhodopseudomonas palustris)

Several bacterial strains have been identified as key players in the degradation of CHCA.

Marinobacter sp. SJ18 : This marine bacterium is capable of completely degrading CHCA under both aerobic and anaerobic conditions. nih.govresearchgate.net Under aerobic conditions, it utilizes a pathway involving dehydrogenation and subsequent ring-opening by a dioxygenase. nih.govresearchgate.net Anaerobically, it employs β-oxidation to cleave the cyclohexene ring. nih.govresearchgate.net Genome analysis of this strain has revealed the presence of genes crucial for these degradation processes, including long-chain acyl-CoA synthase, benzoate 1,2-dioxygenase, and various dehydrogenases. researchgate.net

Rhodopseudomonas palustris : This versatile bacterium degrades CHCA anaerobically by first activating it to cyclohexanoyl-CoA and then oxidizing it to cyclohex-1-ene-1-carboxyl-CoA. nih.govnih.govasm.org This process is linked to its broader metabolic capacity for breaking down aromatic compounds. asm.orgfrontiersin.org The enzymes for the β-oxidation of cyclohexanecarboxylate (B1212342) appear to be constitutively present in this bacterium. microbiologyresearch.org

Geobacter metallireducens : This bacterium showcases a novel anaerobic degradation pathway for CHCA. It activates CHCA and then performs two distinct dehydrogenation steps to produce cyclohex-1,5-diene-1-carboxyl-CoA, an intermediate that links to aromatic compound degradation. nih.govnih.govresearchgate.net This pathway is thought to be widespread among various anaerobic bacteria. nih.gov

Aromatoleum sp. CIB : This denitrifying bacterium degrades CHC both aerobically and anaerobically through a pathway similar to that found in R. palustris, but it does not share common intermediates with its own benzoyl-CoA degradation pathway. csic.es

Simultaneous Nitrate (B79036) Removal during Biodegradation

A significant aspect of CHCA biodegradation by certain bacteria is its coupling with nitrate removal, a process with important implications for wastewater treatment. The bacterium Marinobacter sp. SJ18 has been shown to completely degrade CHCA while simultaneously removing over 70% of nitrate from the environment, under both aerobic and anaerobic conditions. nih.govresearchgate.net The degradation of CHCA and the removal of nitrate are positively correlated. nih.gov

Under aerobic conditions, Marinobacter sp. SJ18 removes nitrate through both assimilation (incorporating nitrogen into its biomass) and dissimilation pathways. nih.gov In anaerobic settings, nitrate is removed via denitrification, where it is used as an alternative electron acceptor in the absence of oxygen. nih.govcore.ac.uk

Bacterial StrainConditionKey Degradation StepsAssociated Processes
Marinobacter sp. SJ18 AerobicDehydrogenation, Ring-opening by dioxygenaseSimultaneous nitrate removal (assimilation & dissimilation) nih.gov
Marinobacter sp. SJ18 AnaerobicCleavage of cyclohexene via β-oxidationSimultaneous nitrate removal (denitrification) nih.gov
Rhodopseudomonas palustris AnaerobicActivation to CoA ester, Dehydrogenation to cyclohex-1-ene-1-carboxyl-CoA nih.govnih.govasm.orgLinks to benzoyl-CoA degradation pathway asm.org
Geobacter metallireducens AnaerobicActivation to CoA ester, 1,2-dehydrogenation, 1,4-dehydrogenation to cyclohex-1,5-diene-1-carboxyl-CoA nih.govnih.govLinks to aromatic compound degradation pathway nih.gov
Aromatoleum sp. CIB Aerobic & Anaerobicbad-ali pathway similar to R. palustris csic.esIndependent of benzoyl-CoA degradation pathway csic.es

Advanced Oxidation Processes for this compound Degradation

Beyond microbial action, chemical methods known as advanced oxidation processes (AOPs) are effective in breaking down CHCA. These processes generate highly reactive radicals that can degrade persistent organic pollutants.

UV/Chlorine Process Kinetics and By-product Identification

The UV/chlorine process is an AOP that uses ultraviolet (UV) light to activate chlorine, generating hydroxyl radicals (•OH) and reactive chlorine species (RCS) that attack and degrade contaminants like CHCA. nih.gov

By-product Identification: The treatment of CHCA with the UV/chlorine process results in the formation of various transformation by-products. These include mono-chlorinated and di-chlorinated derivatives of the original molecule. nih.gov The identification of these by-products is crucial for understanding the complete reaction pathway and assessing the potential toxicity of the treated water. nih.govresearchgate.net

ParameterObservationSource
Primary Degradation Species Hydroxyl radical (•OH) nih.gov
Effect of Chlorine Dose (Initial Rate) Increases up to ~45 mg/L, then decreases nih.gov
Effect of Chlorine Dose (Total Removal) Increases with dose from 400 to 800 mg/L nih.gov
Dosing Strategy Separated, sequential chlorine addition increases removal efficiency nih.gov
Identified By-products Mono-chlorinated and di-chlorinated compounds nih.gov

Role of Hydroxyl Radicals and Reactive Chlorine Species

The degradation of this compound (CHA) in aquatic environments can be significantly influenced by advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH) and reactive chlorine species (RCS). nih.govresearchgate.net Studies involving the UV/Chlorine process have shown that the primary mechanism for CHA decay is through attack by hydroxyl radicals. nih.govresearchgate.net The contribution of reactive chlorine species to its degradation is considered relatively minor in comparison. nih.govresearchgate.net

In the UV/H2O2 and UV/S2O8(2-) advanced oxidation processes, the presence of halides (like those in seawater) can reduce the degradation efficiency of this compound. nih.gov This occurs because the primary hydroxyl and sulfate (B86663) radicals are converted into less reactive halogen radicals. nih.gov However, the degradation of CHA is still achieved, albeit at a reduced rate. For instance, the UV/S2O8(2-) AOP is more significantly affected by chloride ions (Cl-) than the UV/H2O2 process because the oxidation of Cl- is more favorable by sulfate radicals (SO4•-) than by hydroxyl radicals at neutral pH. nih.gov

Degradation of this compound (CHA) by AOPs

ProcessPrimary Reactive SpeciesKey FindingsReference
UV/ChlorineHydroxyl Radical (•OH)CHA decay is mainly attributed to •OH attack; RCS contribution is minor. Sequential chlorine addition enhances removal efficiency from 72% to 91%. nih.gov
UV/H2O2 in Saline WaterHydroxyl Radical (•OH), Halogen RadicalsDegradation efficiency is reduced in the presence of halides due to the formation of less reactive halogen radicals. nih.gov
UV/S2O8(2-) in Saline WaterSulfate Radical (SO4•-), Halogen RadicalsThis process is more affected by chloride ions than UV/H2O2. Halides reduce degradation efficiency. nih.gov

This compound as a Model Compound for Naphthenic Acid Degradation

This compound is widely used in environmental research as a model compound or surrogate for naphthenic acids (NAs). inrs.caplos.orgfrontiersin.org Naphthenic acids are a complex and diverse group of alicyclic carboxylic acids found in petroleum crude oils and oil sands process-affected water (OSPW), where they are major contributors to toxicity. inrs.caplos.org Due to the complexity of naturally occurring NA mixtures, single, well-defined compounds like CHA are employed to study fundamental degradation pathways and microbial responses. frontiersin.orgresearchgate.net

CHA represents the simpler, single-ring structures within the broader class of NAs and has been shown to be readily degradable by microorganisms native to OSPW. researchgate.net Studies have successfully used CHA to investigate the capabilities of microbial communities. For example, oil sands tailings-derived biofilms were shown to degrade CHA in laboratory settings. frontiersin.org In contrast, more complex, multi-ring "diamondoid" NAs like 1-adamantanecarboxylic acid are often more resistant to biodegradation. researchgate.net Using both simple and complex model compounds allows researchers to understand how molecular structure influences recalcitrance. researchgate.net

Genomic and metabolic studies frequently use CHA to predict degradation pathways for the entire NA class. In an analysis of Cupriavidus gilardii CR3, a bacterium that can use NAs as its sole carbon source, CHA was used as the representative NA to predict a degradation pathway involving initial ring-cleavage followed by a process similar to fatty acid oxidation. plos.org Similarly, the degradation of CHA by Arthrobacter sp. involves an aromatization step, converting it to 4-hydroxybenzoate, which is then further broken down. inrs.caoup.com These model-based findings provide critical insights into the potential for bioremediation of NA-contaminated environments. inrs.caplos.org Evidence of in-situ degradation of CHA has been reported in groundwater downstream from oil sands tailings ponds, confirming its relevance as an environmental surrogate. inrs.ca

Environmental Monitoring and Detection Methodologies

The monitoring and detection of this compound in environmental samples, particularly in water, rely on advanced analytical techniques, primarily gas chromatography (GC) coupled with various detectors. nih.govpeerj.com Given its polarity, direct analysis of CHA often requires a derivatization step to increase its volatility for GC analysis. scholaris.caresearchgate.net Common derivatization methods include silylation, using reagents like N,O-bis-(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane, which can be accelerated using microwave assistance. researchgate.net

Solid-phase extraction (SPE) is a crucial sample preparation step for preconcentrating CHA from aqueous matrices and removing interferents. nih.govresearchgate.net A mixture of sorbents like LiChrolut EN and Supelclean ENVI-18 has proven effective for extracting a range of carboxylic acids, including CHA. nih.govresearchgate.net

Several detection methods are used in conjunction with GC:

Mass Spectrometry (MS) : GC-MS is a powerful tool for both quantification and identification. Electron impact (EI) ionization is effective, providing low detection limits (in the ng/L range). nih.gov For enhanced sensitivity and selectivity, especially in complex matrices like produced water, chemical ionization in the negative mode (NCI) coupled with high-resolution accurate-mass mass spectrometry (HRAM-MS) is employed. chromatographyonline.com This approach improves the signal-to-noise ratio and helps in the reliable identification of homologous series of acidic compounds. chromatographyonline.com

Flame Ionization Detector (FID) : While being a universal detector, FID can also be used for the analysis of derivatized carboxylic acids. nih.gov

Two-Dimensional Gas Chromatography (GC×GC-MS) : For highly complex samples like offshore produced water, comprehensive two-dimensional gas chromatography coupled with mass spectrometry offers superior separation and characterization of organic compounds, including CHA. peerj.com

In some applications, such as monitoring the anaerobic digestion of olive mill wastewater, the concentration of CHA itself is used as a key indicator to track the degradation of aromatic compounds via the benzoyl-CoA pathway. nih.gov This involves monitoring its production and subsequent degradation using methods like headspace solid-phase microextraction (HS-SPME) followed by GC-MS. nih.gov

Analytical Methods for this compound Detection in Water

TechniqueSample PreparationKey FeaturesDetection Limit (LOD)Reference
GC-MS (EI)Continuous SPE with LiChrolut EN-Supelclean ENVI-18; no derivatization required in this specific method.Good linearity and accuracy (93-102% recovery).2-40 ng/L nih.gov
GC-MS (EI)SPE and microwave-assisted silylation derivatization.Rapid derivatization (3 min); suitable for 35 different carboxylic acids.0.6-15 ng/L researchgate.net
GC-NCI-HRAM-MSLiquid-liquid extraction; no derivatization.High signal-to-noise ratio; profiles free NAs in produced water.Not specified chromatographyonline.com
GCxGC-MSLiquid-liquid extraction with DCM; silylation derivatization.Enhanced separation for complex matrices like produced water.Not specified peerj.com
Capillary GC-FIDDirect injection; uses an acidic water stationary phase to analyze free acids without derivatization.Avoids laborious derivatization steps.Not specified scholaris.ca

Interdisciplinary Research Perspectives and Future Directions

Integration of Experimental and Computational Approaches

The study of cyclohexanecarboxylic acid and its derivatives has been significantly enhanced by the integration of experimental and computational methods. Computational modeling, particularly Density Functional Theory (DFT), has proven invaluable in predicting the reactivity and properties of these compounds. DFT calculations can simulate transition states for various reactions, such as esterification and decarboxylation, helping to identify the most favorable reaction pathways. Furthermore, these computational approaches can predict the regioselectivity in reactions like formylation with high accuracy.

Molecular docking simulations are employed to model the interactions of this compound derivatives with biological targets, such as enzymes and receptors. This allows researchers to predict the binding affinity and potential bioactivity of new compounds before their synthesis, saving time and resources. dergipark.org.tr Molecular dynamics simulations further contribute by assessing the stability of these molecules in biological environments, like lipid bilayers, which provides insights for designing derivatives with improved pharmacokinetic properties. Experimental techniques, such as X-ray diffraction, nuclear magnetic resonance (NMR), and Fourier-transform infrared spectroscopy (FTIR), are then used to validate the computational predictions and provide detailed structural and conformational information. uobaghdad.edu.iqresearchgate.netethz.ch Temperature-dependent NMR studies, for instance, can reveal the conformational flexibility of the cyclohexane (B81311) ring, which is crucial for designing formulations with enhanced solubility.

Exploration of Novel Reaction Pathways and Catalysts

Research into the synthesis of this compound is continuously exploring more efficient and environmentally friendly methods. A significant area of focus is the catalytic hydrogenation of benzoic acid. cas.cngoogle.com While traditional methods often require high pressures and temperatures, newer approaches are being developed to conduct this reaction under milder conditions. cas.cngoogle.com

One promising development involves the use of supercritical carbon dioxide (scCO2) as a reaction medium. cas.cn The hydrogenation of benzoic acid in scCO2 using a rhodium-supported transition metal catalyst has been shown to achieve a high production rate and purity of over 99.5%. cas.cn This method offers both process and environmental advantages over conventional organic solvents. cas.cn

Researchers are also investigating various transition metal catalysts, including palladium, platinum, and ruthenium, often supported on materials like carbon, silica, or aluminum oxide, to improve reaction efficiency. google.comresearchgate.netbohrium.com For instance, ruthenium nanoparticles supported on phosphorus and nitrogen co-doped ordered mesoporous carbon have shown excellent performance in the hydrogenation of benzoic acid. bohrium.com Another innovative approach is the hydrocarboxylation of cyclohexane using gold nanoparticles as catalysts, which has demonstrated high yields and the potential for catalyst recycling. nih.gov

The development of catalytic systems for the selective hydrogenation of benzoic acid to produce specific aromatic products is also an active area of research. rsc.org This involves exploring the role of different oxide catalysts and supports in directing the reaction towards desired outcomes. rsc.org

Structure-Activity Relationship Studies for Enhanced Biological and Material Properties

Understanding the relationship between the chemical structure of this compound derivatives and their biological or material properties is crucial for designing new and improved applications. vulcanchem.com The cyclohexane ring provides a rigid and stable framework that can be functionalized with various groups to tune its properties. vulcanchem.comchemscene.com

In medicinal chemistry, structure-activity relationship (SAR) studies are vital for developing new therapeutic agents. solubilityofthings.com For example, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. By systematically modifying the structure, researchers can identify the key features responsible for a compound's biological activity and optimize them to create more potent and selective drugs. mdpi.com For instance, the introduction of different substituents on the cyclohexane ring can significantly impact a compound's ability to interact with biological targets. vulcanchem.commdpi.com

In materials science, cyclohexanecarboxylic acids are used as building blocks for liquid crystals. chemscene.com The flexibility and processing capabilities of liquid crystal molecules can be improved by incorporating the cyclohexane ring. chemscene.com The ability to attach various functional groups allows for the customization of the liquid crystal's properties, leading to applications in temperature sensors, optical filters, and advanced displays. chemscene.com SAR studies in this context focus on how different structural modifications affect the mesomorphic phases and other physical properties of the resulting liquid crystals. chemscene.com

Green Chemistry Advancements for Sustainable Production

In line with the principles of green chemistry, there is a growing emphasis on developing sustainable and environmentally friendly methods for producing this compound and its derivatives. lucintel.comdatainsightsmarket.com A key focus is the use of greener solvents and catalysts to minimize waste and environmental impact. cas.cnnih.gov

One significant advancement is the use of supercritical carbon dioxide (scCO2) as a solvent for the hydrogenation of benzoic acid. cas.cn This method avoids the use of hazardous organic solvents and allows for easy separation of the product and catalyst. cas.cn Similarly, the use of water as a solvent in hydrogenation reactions is being explored, with some studies showing increased reaction rates and high selectivity. britishcouncil.es

The development of reusable heterogeneous catalysts is another important aspect of green chemistry in this field. nih.govbritishcouncil.es For example, gold nanoparticles deposited on carbon xerogels have been shown to be effective and recyclable catalysts for the hydrocarboxylation of cyclohexane. nih.gov Research is also focused on improving the efficiency of existing catalytic processes to reduce energy consumption and waste. datainsightsmarket.com Mechanochemical methods, which involve grinding reactants together without a solvent, are also being investigated as an environmentally friendly approach for synthesizing derivatives of this compound. ajgreenchem.com

Expanding Applications in Emerging Technologies

This compound and its derivatives are finding applications in a variety of emerging technologies, driven by their versatile chemical properties.

In the field of materials science, these compounds are being used as linkers in the synthesis of Covalent Organic Frameworks (COFs) and as building blocks for liquid crystals. chemscene.com The rigid structure of the cyclohexane ring makes it an ideal component for creating porous and crystalline COFs with potential applications in gas storage and separation. In liquid crystal technology, the ability to functionalize the cyclohexane ring allows for the fine-tuning of material properties for use in advanced displays and sensors. chemscene.comatomfair.com

The pharmaceutical industry continues to explore the potential of this compound derivatives in drug discovery. datainsightsmarket.com They serve as important intermediates in the synthesis of a wide range of pharmaceuticals, including drugs for treating cardiovascular and neurological disorders. datainsightsmarket.com The unique structural features of these compounds also make them valuable in the design of PROTACs (Proteolysis Targeting Chimeras), a new class of drugs that target specific proteins for degradation.

Furthermore, derivatives of this compound are being investigated for their potential use in agrochemicals, such as pesticides and herbicides. lucintel.comdatainsightsmarket.com

Advanced Spectroscopic and Analytical Techniques for Complex Systems

A variety of advanced spectroscopic and analytical techniques are employed to characterize this compound and its derivatives, especially within complex systems. These methods provide crucial information about the structure, purity, and behavior of these compounds.

High-resolution liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying and quantifying trace impurities and byproducts in samples of this compound. uobaghdad.edu.iq Gas chromatography-mass spectrometry (GC-MS) is also widely used for the analysis of these compounds, particularly for identifying volatile components. researchgate.net

Nuclear magnetic resonance (NMR) spectroscopy, including one-dimensional (1D) and two-dimensional (2D) techniques, is essential for elucidating the detailed molecular structure of this compound derivatives. researchgate.netcarta-evidence.org Techniques like COSY, HSQC, and HMBC provide information about the connectivity of atoms within the molecule. carta-evidence.org

Other analytical methods used in the study of this compound include:

Fourier-transform infrared spectroscopy (FTIR) to identify functional groups. uobaghdad.edu.iqresearchgate.net

Thermogravimetric analysis (TGA) to assess thermal stability and detect volatile impurities. uobaghdad.edu.iq

UV-Vis spectroscopy for characterizing compounds with chromophores, such as azo derivatives. uobaghdad.edu.iqresearchgate.net

Atomic absorption spectroscopy to determine the metal content in complexes of this compound. uobaghdad.edu.iq

These advanced techniques are indispensable for quality control, reaction monitoring, and in-depth research into the properties and applications of this compound. lookchem.com

Q & A

Q. What experimental methods are recommended for synthesizing cyclohexanecarboxylic acid in a laboratory?

this compound can be synthesized via catalytic hydrogenation of benzoic acid or oxidation of cyclohexane derivatives. For example, using acidic conditions (e.g., sulfuric acid) to dehydrate cyclohexanol derivatives can yield the target compound. Reaction optimization should consider temperature control (e.g., maintaining 80–100°C for hydrogenation) and catalyst selection (e.g., palladium on carbon). Post-synthesis purification via recrystallization or distillation is critical to isolate the product .

Q. How can researchers characterize the purity of this compound?

Key methods include:

  • Melting point analysis : Pure this compound melts at 30–32°C. Deviations indicate impurities .
  • Chromatography : Use HPLC or GC-MS to compare retention times with standards.
  • Spectroscopy : FTIR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (cyclohexyl proton signals at δ 1.2–2.1 ppm) confirm structural integrity .

Q. What safety protocols are essential for handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste .
  • Storage : Store at –20°C in airtight containers away from strong oxidizers/acids .

Advanced Research Questions

Q. How can researchers optimize reaction yields during derivatization of this compound?

  • Functional Group Compatibility : Use protecting groups (e.g., tert-butyl esters) for amine or hydroxyl derivatives to prevent side reactions .
  • Catalyst Screening : Test Lewis acids (e.g., BF₃) for esterification efficiency .
  • Kinetic Monitoring : Employ in-situ FTIR or NMR to track intermediate formation and adjust reaction parameters in real time .

Q. What strategies mitigate the environmental impact of this compound in lab waste?

  • Biodegradation Studies : Assess microbial degradation rates under aerobic/anaerobic conditions to inform disposal protocols .
  • Adsorption Techniques : Use activated carbon or clay to capture residues in aqueous waste .
  • Solvent Recovery : Distill and reuse organic solvents (e.g., ethanol) from reaction mixtures .

Q. How should researchers resolve discrepancies in reported solubility data (e.g., 2.01 g/L vs. "insoluble in water")?

  • Experimental Replication : Measure solubility at specified temperatures (e.g., 15°C) using gravimetric or UV-Vis methods .
  • pH Dependence : Test solubility at varying pH levels, as the carboxyl group’s ionization (pKa ~4.8) affects hydrophilicity .

Q. What advanced analytical techniques quantify trace impurities in this compound?

  • Mass Spectrometry : High-resolution LC-MS identifies low-abundance byproducts (e.g., cyclohexene derivatives) .
  • Thermogravimetric Analysis (TGA) : Detects volatile impurities by monitoring mass loss during controlled heating .

Q. How does storage temperature impact the stability of this compound?

  • Long-Term Stability : At –20°C, the compound remains stable for 3 years; at 4°C, degradation begins after 2 years. Monitor via periodic NMR to detect oxidation or hydrolysis .
  • Accelerated Aging Studies : Use elevated temperatures (40–60°C) to model degradation pathways and identify optimal storage conditions .

Q. What methodologies validate contradictory toxicity data (e.g., acute vs. chronic effects)?

  • Dose-Response Studies : Conduct in vitro assays (e.g., MTT on human cell lines) to establish LD₅₀ and NOAEL values .
  • Metabolite Profiling : Use LC-MS to identify toxic metabolites (e.g., hydroxylated derivatives) formed during biodegradation .

Q. How can computational modeling predict this compound’s reactivity in novel reactions?

  • DFT Calculations : Simulate transition states for esterification or decarboxylation reactions to identify favorable pathways .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates for derivative synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.